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  • Product: 3-Bromo-5-ethyl-2-fluorobenzaldehyde
  • CAS: 891844-09-0

Core Science & Biosynthesis

Foundational

Advanced Chemical Profiling and Synthetic Utility of 3-Bromo-5-ethyl-2-fluorobenzaldehyde

Executive Summary 3-Bromo-5-ethyl-2-fluorobenzaldehyde is a highly functionalized, poly-substituted aromatic building block that has become a cornerstone in modern medicinal chemistry and drug discovery. Featuring an int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-5-ethyl-2-fluorobenzaldehyde is a highly functionalized, poly-substituted aromatic building block that has become a cornerstone in modern medicinal chemistry and drug discovery. Featuring an intricate balance of steric and electronic properties, this compound serves as a critical synthon for constructing complex heterocyclic architectures, most notably in the development of Ten-Eleven Translocation 2 (TET2) inhibitors (). This technical guide systematically deconstructs its physicochemical properties, mechanistic reactivity, and field-validated synthetic protocols.

Physicochemical Profiling and Structural Causality

The synthetic versatility of 3-Bromo-5-ethyl-2-fluorobenzaldehyde is dictated by the orthogonal reactivity of its four distinct functional groups. Understanding the causality behind its chemical behavior is essential for designing successful synthetic routes:

  • Aldehyde (-CHO): Highly electrophilic and susceptible to nucleophilic attack. It acts as a strong electron-withdrawing group (EWG), pulling electron density away from the aromatic ring.

  • Fluorine (-F): Positioned ortho to the aldehyde, the fluorine atom is highly activated. The LUMO-lowering effect of the adjacent aldehyde makes this position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • Bromine (-Br): Provides a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck). The C-Br bond is sufficiently weak to undergo oxidative addition with Palladium(0) catalysts without disturbing the rest of the molecule.

  • Ethyl Group (-CH₂CH₃): Imparts lipophilicity and steric bulk, influencing the pharmacokinetic profile of downstream active pharmaceutical ingredients (APIs).

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name 3-Bromo-5-ethyl-2-fluorobenzaldehyde
CAS Registry Number 891844-09-0
Molecular Formula C₉H₈BrFO
Molecular Weight 231.06 g/mol
SMILES String CCC1=CC(Br)=C(F)C(C=O)=C1
Purity Standard ≥95% (Commercial grade)
Storage Conditions Sealed, dry, 2-8°C

(Data sourced from)

Key Synthetic Transformations

Benzothiophene Annulation via SNAr and Condensation

One of the most valuable applications of this compound is its conversion into functionalized benzo[b]thiophenes. This transformation is a tandem process. First, the activated ortho-fluorine undergoes an SNAr reaction with a thiolate nucleophile (generated from ethyl 2-mercaptoacetate). Following thioether formation, an intramolecular aldol-type condensation occurs between the newly installed active methylene group and the adjacent aldehyde. Subsequent dehydration yields the aromatic benzothiophene core.

Chemoselective Reduction to Benzyl Alcohol

For applications requiring a benzylic spacer, the aldehyde can be smoothly reduced to 3-bromo-5-ethyl-2-fluorobenzyl alcohol (CAS: 1898027-36-5) (). Sodium borohydride (NaBH₄) in a protic solvent is the reagent of choice. The causality here relies on chemoselectivity: NaBH₄ is a mild hydride donor that selectively reduces the carbonyl carbon without triggering reductive debromination or hydrodefluorination, which could inadvertently occur with stronger reducing agents like LiAlH₄.

Transition-Metal Catalyzed Cross-Coupling

The aryl bromide moiety remains intact during the aforementioned SNAr and reduction reactions, allowing for late-stage diversification. Suzuki-Miyaura coupling with organoboron compounds enables the extension of the carbon framework, a critical step in building the extended biaryl systems often required for enzyme pocket binding in targeted therapies.

Mechanistic Pathway Visualization

Below is the logical workflow mapping the tandem SNAr/condensation mechanism for benzothiophene synthesis.

G A 3-Bromo-5-ethyl- 2-fluorobenzaldehyde C SNAr Intermediate (Thioether) A->C K2CO3, DMF 100°C B Ethyl 2-mercaptoacetate (Nucleophile) B->C Deprotonation D Aldol Condensation Intermediate C->D Cyclization E Ethyl 7-bromo-5-ethylbenzo [b]thiophene-2-carboxylate D->E Dehydration (-H2O)

Tandem SNAr and intramolecular condensation pathway yielding the benzothiophene core.

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 7-bromo-5-ethylbenzo[b]thiophene-2-carboxylate

Objective: Construct the benzothiophene scaffold for downstream API synthesis. Rationale for Conditions: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to maximize the nucleophilicity of the thiolate by leaving it unsolvated. Potassium carbonate (K₂CO₃) provides optimal basicity to deprotonate the thiol (pKa ~10.3) without inducing side reactions like the Cannizzaro reaction on the starting aldehyde.

Step-by-Step Methodology:

  • Preparation: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (N₂ or Argon) to prevent oxidative disulfide formation from the thiol.

  • Reagent Loading: Dissolve 3-bromo-5-ethyl-2-fluorobenzaldehyde (3.80 g, 16.52 mmol) in anhydrous DMF (38.0 mL).

  • Base Addition: Add potassium carbonate (K₂CO₃, ~3.0 equivalents) to the stirring solution.

  • Nucleophile Introduction: Slowly add ethyl 2-mercaptoacetate (4.8 mL, 44.39 mmol) dropwise to manage any minor exothermic deprotonation.

  • Thermal Activation: Heat the reaction mixture to 100 °C and maintain stirring for 16 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using 30% EtOAc in hexane.

  • Quenching & Workup: Upon complete consumption of the starting material, cool the mixture to room temperature. Pour the mixture into ice water to precipitate the highly lipophilic product while dissolving the DMF and inorganic salts.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake thoroughly with hexane to remove unreacted thiol and trace impurities.

  • Drying: Dry the solid under reduced pressure to afford the functionalized benzothiophene as an off-white to brown solid.

Protocol B: Chemoselective Reduction to 3-Bromo-5-ethyl-2-fluorobenzyl alcohol

Objective: Access the benzyl alcohol derivative while preserving the aryl bromide and aryl fluoride moieties. Rationale for Conditions: Methanol is utilized as a protic solvent to coordinate and stabilize the alkoxyborohydride intermediates. The temperature is strictly controlled at 0 °C during addition to mitigate the exothermic release of hydrogen gas and prevent over-reduction.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-bromo-5-ethyl-2-fluorobenzaldehyde (1.0 eq) in anhydrous methanol (0.2 M concentration).

  • Cooling: Submerge the reaction vessel in an ice-water bath and allow the solution to cool to 0 °C.

  • Reduction: Add Sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15 minutes. (Self-Validation Check: Ensure effervescence is controlled to prevent solvent bumping).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours until TLC indicates complete conversion of the aldehyde.

  • Quenching: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) to neutralize excess hydride.

  • Extraction: Extract the aqueous layer three times with ethyl acetate (EtOAc). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate under reduced pressure. The crude product is typically >95% pure but can be subjected to flash column chromatography (Silica gel, Hexane/EtOAc gradient) if analytical purity is required.

References

  • Google Patents. "WO2023214325A1 - Pyrazolopyrimidine derivatives and uses thereof as tet2 inhibitors." World Intellectual Property Organization.
Exploratory

Technical Guide: Synthesis of 3-Bromo-5-ethyl-2-fluorobenzaldehyde

The following technical guide details the synthesis of 3-Bromo-5-ethyl-2-fluorobenzaldehyde (CAS 891844-09-0). This guide is structured for research and development scientists, focusing on mechanistic rationale, process...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 3-Bromo-5-ethyl-2-fluorobenzaldehyde (CAS 891844-09-0). This guide is structured for research and development scientists, focusing on mechanistic rationale, process scalability, and impurity control.

Executive Summary

3-Bromo-5-ethyl-2-fluorobenzaldehyde is a critical trisubstituted aromatic building block, primarily utilized in the development of kinase inhibitors (e.g., TET2 inhibitors) and BET bromodomain ligands.[1] Its structural value lies in the orthogonal reactivity of its substituents: the aldehyde (C1) allows for condensation/reductive amination, the bromine (C3) serves as a handle for Suzuki/Buchwald couplings, and the fluorine (C2) provides metabolic stability and potential for nucleophilic aromatic substitution (


).

This guide defines the "Reinforced Regioselective Pathway" as the optimal synthesis route.[1] This approach leverages the cooperative directing effects of the fluoro and formyl groups to install the bromine atom with high regiochemical fidelity, minimizing downstream purification bottlenecks.

Retrosynthetic Analysis & Strategy

The synthesis of polysubstituted benzenes often suffers from regioisomeric mixtures. However, an analysis of the electronic directing effects in 5-ethyl-2-fluorobenzaldehyde reveals a "sweet spot" for electrophilic aromatic substitution (EAS).[1]

Electronic Vector Analysis
  • Formyl Group (-CHO): A strong electron-withdrawing group (EWG).[1] Directs incoming electrophiles Meta .

    • Target positions: C3 and C5.[1][2][3] (C5 is blocked by Ethyl).[1][3] Result: Directs to C3.

  • Fluorine Atom (-F): An inductive withdrawer but resonance donor.[1] Directs Ortho/Para .

    • Target positions: C1 (blocked), C3 (Ortho), C5 (Para - blocked). Result: Directs to C3.

  • Ethyl Group (-Et): A weak activator.[1] Directs Ortho/Para .

    • Target positions: C4 and C6.[1]

Retrosynthesis cluster_legend Disconnection Logic Target Target: 3-Bromo-5-ethyl-2-fluorobenzaldehyde Precursor1 Precursor: 5-Ethyl-2-fluorobenzaldehyde Target->Precursor1 Bromination (EAS) Regioselective at C3 Start Starting Material: 1-Ethyl-4-fluorobenzene Precursor1->Start Directed Ortho Metalation (DoM) Formylation Legend1 C3 is Ortho to F (Activator) Legend2 C3 is Meta to CHO (Deactivator)

Caption: Retrosynthetic disconnection showing the linear assembly from 1-ethyl-4-fluorobenzene.

Detailed Experimental Protocols

Phase 1: Synthesis of 5-Ethyl-2-fluorobenzaldehyde

Methodology: Directed Ortho Metalation (DoM) Rationale: Standard Vilsmeier-Haack formylation fails on 4-ethylfluorobenzene due to the deactivating nature of fluorine.[1] DoM exploits the acidity of the proton ortho to the fluorine (C2 position), utilizing the fluorine atom as a Directed Metalation Group (DMG).

ParameterSpecification
Substrate 1-Ethyl-4-fluorobenzene (CAS 459-47-2)
Reagent n-Butyllithium (2.5 M in hexanes)
Solvent Anhydrous THF (Tetrahydrofuran)
Electrophile DMF (N,N-Dimethylformamide)
Temperature -78 °C (Lithiation)

RT (Quench)

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon. Charge with anhydrous THF (10 mL/g substrate) and 1-Ethyl-4-fluorobenzene (1.0 equiv).[1]

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.1 equiv) dropwise over 30 minutes. Maintain internal temperature below -70 °C to prevent benzyne formation.[1]

  • Maturation: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the phenyllithium species.

  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise. Stir at -78 °C for 30 minutes, then remove the cooling bath and allow to warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Distillation under reduced pressure or flash chromatography (Hexanes/EtOAc 95:5) yields the intermediate 5-ethyl-2-fluorobenzaldehyde as a clear oil.[1]

Phase 2: Regioselective Bromination

Methodology: Lewis Acid-Catalyzed Electrophilic Aromatic Substitution Rationale: The aldehyde group deactivates the ring, requiring a strong Lewis acid (


 or 

) to generate the active electrophile (

).
ParameterSpecification
Substrate 5-Ethyl-2-fluorobenzaldehyde
Brominating Agent Bromine (

) or NBS (N-Bromosuccinimide)
Catalyst Iron(III) Bromide (

) - 5 mol%
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane
Temperature 0 °C

RT

Step-by-Step Protocol:

  • Setup: Charge a flask with 5-ethyl-2-fluorobenzaldehyde (1.0 equiv) and DCM (5 mL/g). Add

    
     (0.05 equiv).[1]
    
  • Addition: Cool to 0 °C . Add

    
     (1.05 equiv) dropwise (diluted in DCM) to control the exotherm.[1]
    
  • Reaction: Monitor by TLC/HPLC. The reaction is typically complete within 4–6 hours at room temperature.[1]

    • Critical Control Point: If regioselectivity decreases (formation of C6-bromo isomer), lower the temperature to -10 °C and increase reaction time.

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to neutralize excess bromine (color change from red/brown to yellow).
    
  • Isolation: Extract with DCM. Wash with

    
     and brine.[1] Dry and concentrate.
    
  • Crystallization: The crude solid can be recrystallized from Ethanol/Hexane to yield pure 3-Bromo-5-ethyl-2-fluorobenzaldehyde .[1]

Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes common failure modes and their scientific resolutions.

IssueProbable CauseCorrective Action
Low Yield (Step 1) Benzyne formation due to high temp.[1]Ensure internal temp stays < -70 °C during n-BuLi addition.
Regioisomer Contamination (Step 2) Competition from Ethyl directing group.Use a bulkier Lewis Acid (e.g.,

) or lower temperature to enhance steric discrimination.
Over-bromination Excess

or high temp.[1]
Strictly limit

to 1.05 equiv. Monitor conversion closely by HPLC.

Pathway Visualization

The following diagram illustrates the complete workflow, including the critical intermediate and the final regioselective substitution.

SynthesisWorkflow Start 1-Ethyl-4-fluorobenzene (Start) Inter Intermediate: 5-Ethyl-2-fluorobenzaldehyde Start->Inter Step1 1. n-BuLi, THF, -78°C 2. DMF (DoM Formylation) Final Product: 3-Bromo-5-ethyl-2-fluorobenzaldehyde Inter->Final Step2 Br2, FeBr3 (cat) DCM, 0°C (Regioselective Bromination)

Caption: Two-step synthesis workflow from commodity chemical to target scaffold.

Safety & Handling

  • Fluorinated Aromatics: Often possess high skin permeability.[1] Wear double nitrile gloves.[1]

  • n-Butyllithium: Pyrophoric.[1] Handle exclusively under inert atmosphere (Argon/Nitrogen).[1] Have a Class D fire extinguisher available.

  • Bromine (

    
    ):  Highly corrosive and volatile lachrymator.[1] Handle only in a functioning fume hood. Neutralize spills immediately with sodium thiosulfate.[1]
    

References

  • BenchChem. (2025).[1][2] Synthesis and Precursors of 3-Bromo-5-ethyl-2-fluorobenzyl alcohol. Retrieved from [1]

  • Snieckus, V. (1990).[1][4] Directed ortho metalation.[1][4][5][6][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879–933. (Foundational text on DoM strategy used in Step 1).

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-Bromo-5-ethyl-2-fluorobenzaldehyde (CAS 891844-09-0).[1][3][8][9] Retrieved from [1][10]

  • BLD Pharm. (2024).[1] Building Block Data: 3-Bromo-5-ethyl-2-fluorobenzaldehyde. Retrieved from [1]

  • Google Patents. (2023).[1] WO2023214325A1 - Pyrazolopyrimidine derivatives and uses thereof as TET2 inhibitors.[1] (Cites the target as a key intermediate). Retrieved from

Sources

Foundational

Spectroscopic Characterization of 3-Bromo-5-ethyl-2-fluorobenzaldehyde: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic data for 3-Bromo-5-ethyl-2-fluorobenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document outlines t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of the spectroscopic data for 3-Bromo-5-ethyl-2-fluorobenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a simple data repository, this guide delves into the rationale behind the spectroscopic characteristics and provides detailed, field-proven protocols for data acquisition, ensuring both scientific integrity and practical applicability.

The structural elucidation of novel chemical entities is a cornerstone of modern chemical and pharmaceutical research. Spectroscopic techniques provide a non-destructive and highly informative means to confirm molecular structures, assess purity, and understand the electronic environment of a molecule. 3-Bromo-5-ethyl-2-fluorobenzaldehyde, with its unique substitution pattern on the aromatic ring, presents an interesting case for spectroscopic analysis. The interplay of the electron-withdrawing and donating groups, along with the steric and electronic effects of the halogen substituents, gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the electronic environment of the nuclei, and the connectivity of atoms.

Predicted ¹H and ¹³C NMR Data

The predicted ¹H and ¹³C NMR data for 3-Bromo-5-ethyl-2-fluorobenzaldehyde are summarized in the tables below. These predictions are based on established principles of NMR spectroscopy and analysis of similar substituted aromatic compounds.

Table 1: Predicted ¹H NMR Data for 3-Bromo-5-ethyl-2-fluorobenzaldehyde (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
~10.3d1H-CHO~3 Hz (⁴JHF)
~7.8dd1HAr-H~2.5 Hz (⁴JHH), ~6 Hz (³JHF)
~7.6d1HAr-H~2.5 Hz (⁴JHH)
~2.7q2H-CH₂CH₃~7.5 Hz (³JHH)
~1.2t3H-CH₂CH₃~7.5 Hz (³JHH)

Table 2: Predicted ¹³C NMR Data for 3-Bromo-5-ethyl-2-fluorobenzaldehyde (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~188 (d, JCF ≈ 20 Hz)-CHO
~160 (d, JCF ≈ 250 Hz)C-F
~145C-Br
~135 (d, JCF ≈ 5 Hz)Ar-C
~130Ar-C
~125 (d, JCF ≈ 15 Hz)Ar-C
~120 (d, JCF ≈ 25 Hz)Ar-C
~28-CH₂CH₃
~15-CH₂CH₃
Interpretation of NMR Data

The predicted ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the two aromatic protons, and the ethyl group. The aldehyde proton appears at a characteristic downfield shift of around 10.3 ppm and is expected to exhibit a small coupling to the fluorine atom (⁴JHF). The aromatic protons will appear as doublets or doublets of doublets due to proton-proton and proton-fluorine couplings. The ethyl group will present as a quartet for the methylene protons and a triplet for the methyl protons, a classic ethyl pattern.

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is expected to be the most downfield signal. The carbon directly attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz, a key indicator of a C-F bond. Other aromatic carbons will also exhibit smaller couplings to the fluorine atom.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-resolution NMR spectra for a small organic molecule like 3-Bromo-5-ethyl-2-fluorobenzaldehyde.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1]
  • Once fully dissolved, transfer the solution to a standard 5 mm NMR tube.
  • Ensure the sample height in the NMR tube is at least 4 cm to allow for proper shimming.

2. Instrument Setup:

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
  • Lock onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.

3. Data Acquisition:

  • Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 8-16) should be acquired to achieve a good signal-to-noise ratio.
  • Acquire a standard proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 128 or more) will be required.[1]
  • (Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond proton-carbon correlations.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decays (FIDs).
  • Phase the resulting spectra to obtain pure absorption lineshapes.
  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock & Shim D->E F Acquire Spectra (1H, 13C, 2D) E->F G Fourier Transform F->G H Phase & Calibrate G->H I Integrate & Analyze H->I

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Data

The predicted key IR absorption frequencies for 3-Bromo-5-ethyl-2-fluorobenzaldehyde are presented in the table below.

Table 3: Predicted IR Absorption Frequencies for 3-Bromo-5-ethyl-2-fluorobenzaldehyde

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H Stretch
~2970, 2870MediumAliphatic C-H Stretch
~2820, 2720Medium, WeakAldehyde C-H Stretch (Fermi doublet)[2][3]
~1705StrongC=O Stretch (conjugated aldehyde)[2][4]
~1600, 1580MediumAromatic C=C Stretch
~1250StrongC-F Stretch
~1050MediumC-Br Stretch
Interpretation of IR Data

The IR spectrum will be dominated by a strong absorption around 1705 cm⁻¹ corresponding to the carbonyl stretch of the aromatic aldehyde.[2][4] The conjugation with the aromatic ring lowers this frequency from that of a typical aliphatic aldehyde. The presence of the aldehyde is further confirmed by the characteristic, though weaker, C-H stretching bands around 2820 and 2720 cm⁻¹.[2][3] The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will be just below 3000 cm⁻¹. A strong band around 1250 cm⁻¹ is expected for the C-F stretch, and a band in the lower frequency region (around 1050 cm⁻¹) can be attributed to the C-Br stretch.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-IR is a common and convenient method for obtaining IR spectra of solid samples.

1. Instrument Preparation:

  • Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a solvent such as isopropanol and a soft, lint-free cloth if necessary.
  • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

2. Sample Analysis:

  • Place a small amount of the solid sample directly onto the ATR crystal.
  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
  • Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

3. Data Processing:

  • The software will automatically perform the background subtraction.
  • Label the significant peaks in the spectrum with their corresponding wavenumbers.

Diagram: IR Spectroscopy (ATR) Workflow

IR_ATR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Process and Analyze Data E->F

Caption: Step-by-step process for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Predicted Mass Spectrum Data

The predicted key ions in the electron ionization (EI) mass spectrum of 3-Bromo-5-ethyl-2-fluorobenzaldehyde are listed below.

Table 4: Predicted Key Ions in the Mass Spectrum of 3-Bromo-5-ethyl-2-fluorobenzaldehyde

m/zIonComments
230/232[M]⁺Molecular ion peak, showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).
229/231[M-H]⁺Loss of a hydrogen atom from the aldehyde.[5]
201/203[M-CHO]⁺Loss of the formyl group (CHO).[5]
122[M-Br-CHO]⁺Loss of bromine and the formyl group.
Interpretation of Mass Spectrum Data

The mass spectrum is expected to show a prominent molecular ion peak cluster at m/z 230 and 232, with approximately equal intensities, which is the hallmark of a compound containing one bromine atom.[6] A significant fragment will likely be observed at m/z 229/231, corresponding to the loss of the aldehydic hydrogen.[5] Another major fragmentation pathway for benzaldehydes is the loss of the formyl radical (CHO), which would result in a peak at m/z 201/203.[5] Further fragmentation could involve the loss of the bromine atom.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)

This protocol describes a general procedure for obtaining an EI mass spectrum, often coupled with Gas Chromatography (GC-MS).

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

2. Instrument Setup (GC-MS):

  • Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal decomposition (e.g., 250 °C).
  • GC Column: Use a suitable capillary column (e.g., a nonpolar column like DB-5ms).
  • Oven Program: Program the oven temperature to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of the analyte from any impurities.
  • Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.
  • Mass Spectrometer: The mass spectrometer is typically operated in EI mode with an ionization energy of 70 eV. The mass range should be set to scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 300).

3. Data Acquisition and Analysis:

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.
  • The data system will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
  • Identify the peak corresponding to 3-Bromo-5-ethyl-2-fluorobenzaldehyde in the TIC.
  • Analyze the corresponding mass spectrum to identify the molecular ion and key fragment ions.

Diagram: Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M [M]⁺˙ m/z 230/232 M_H [M-H]⁺ m/z 229/231 M->M_H - •H M_CHO [M-CHO]⁺ m/z 201/203 M->M_CHO - •CHO M_Br_CHO [M-Br-CHO]⁺ m/z 122 M_CHO->M_Br_CHO - •Br

Caption: Predicted major fragmentation pathways for 3-Bromo-5-ethyl-2-fluorobenzaldehyde in EI-MS.

References

  • Doc Brown's Chemistry. (2025, December 5). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • Scribd. Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Filo. (2025, October 5). Mass fragmentation in benzaldehyde. Retrieved from [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry. Retrieved from [Link]

  • University of Calgary. IR: aldehydes. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. Retrieved from [Link]

  • eClass. FLUORINE COUPLING CONSTANTS. Retrieved from [Link]

  • Iowa State University. NMR Coupling Constants. Retrieved from [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. Retrieved from [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(34), 11495-11505. Retrieved from [Link]

  • University College London. Sample Preparation. Retrieved from [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to 3-Bromo-5-ethyl-2-fluorobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-Bromo-5-ethyl-2-fluorobenzaldehyde, a halogenated aromatic aldehyde of significant interest in m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-5-ethyl-2-fluorobenzaldehyde, a halogenated aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. While this compound is commercially available, detailed academic literature on its specific synthesis and applications is not extensively published. Therefore, this document synthesizes available data, proposes a scientifically grounded synthetic pathway based on established methodologies for analogous compounds, and explores its potential as a critical building block in the development of novel therapeutics.

Core Compound Identification and Properties

3-Bromo-5-ethyl-2-fluorobenzaldehyde is a polysubstituted aromatic compound featuring a reactive aldehyde group, making it a versatile intermediate for a wide range of chemical transformations. Its structure incorporates bromine and fluorine atoms, which can significantly influence the physicochemical and pharmacological properties of derivative molecules.

Chemical Structure:

G 1 2 1->2 7 F 1->7 3 2->3 8 Br 2->8 4 3->4 5 4->5 11 4->11 6 5->6 6->1 10 H 6->10 9 O 10->9 12 11->12

Caption: 2D Structure of 3-Bromo-5-ethyl-2-fluorobenzaldehyde.

The unique substitution pattern of this molecule—with an ortho-fluoro group, a meta-bromo group, and a para-ethyl group relative to the aldehyde—offers multiple avenues for selective functionalization in synthetic chemistry.

Physicochemical and Computational Data

A summary of the key properties for 3-Bromo-5-ethyl-2-fluorobenzaldehyde (CAS No. 891844-09-0) is presented below.[1]

PropertyValueSource
CAS Number 891844-09-0ChemScene[1]
Molecular Formula C₉H₈BrFOChemScene[1]
Molecular Weight 231.06 g/mol ChemScene[1]
SMILES C(C=1C(=C(C=C(C1)CC)Br)F)=OChemScene[1]
Topological Polar Surface Area (TPSA) 17.07 ŲChemScene
logP 2.9631ChemScene
Hydrogen Bond Acceptors 1ChemScene
Hydrogen Bond Donors 0ChemScene
Rotatable Bonds 2ChemScene

Proposed Synthetic Protocol

This proposed synthesis leverages a directed ortho-metalation followed by formylation, a powerful strategy for the regioselective introduction of functional groups. The fluorine atom is anticipated to direct the metalation to the adjacent ortho position.

G start 1-Bromo-3-ethyl-2-fluorobenzene step1 Directed Ortho-Metalation (n-BuLi or LDA, THF, -78 °C) start->step1 1. intermediate Aryl Lithium Intermediate step1->intermediate 2. step2 Formylation (Anhydrous DMF) intermediate->step2 3. workup Aqueous Workup (e.g., NH4Cl solution) step2->workup 4. product 3-Bromo-5-ethyl-2-fluorobenzaldehyde workup->product 5.

Caption: Proposed workflow for the synthesis of 3-Bromo-5-ethyl-2-fluorobenzaldehyde.

Step-by-Step Methodology:
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF). The starting material, 1-bromo-3-ethyl-2-fluorobenzene, is dissolved in the THF.

  • Cooling: The reaction flask is cooled to -78 °C in a dry ice/acetone bath.

  • Ortho-Metalation: A strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise to the stirred solution. The reaction is allowed to proceed at -78 °C for a specified period, typically 1-2 hours, to ensure the formation of the aryl lithium intermediate. The progress can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR for deuterium incorporation.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 1-2 hours at this temperature before being allowed to warm to room temperature.

  • Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 3-Bromo-5-ethyl-2-fluorobenzaldehyde.

Causality Behind Experimental Choices:

  • Directed Ortho-Metalation: The choice of a strong lithium base is crucial for deprotonating the aromatic ring. The fluorine atom at position 2 is a known ortho-directing group for metalation, making this a regioselective approach.

  • Low Temperature: The reaction is conducted at -78 °C to prevent side reactions and decomposition of the thermally sensitive aryl lithium intermediate.

  • Anhydrous Conditions: All reagents and solvents must be anhydrous as organolithium reagents are highly reactive towards water.

Applications in Medicinal Chemistry and Drug Development

Halogenated benzaldehydes are valuable synthons in the pharmaceutical industry. The presence of bromine and fluorine atoms in 3-Bromo-5-ethyl-2-fluorobenzaldehyde provides several advantages for drug design and development.

  • Scaffold for Complex Molecules: The aldehyde group serves as a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of heterocycles.

  • Modulation of Pharmacokinetic Properties: The fluorine atom can enhance metabolic stability and improve bioavailability of the final drug candidate.

  • Probing Molecular Interactions: The bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce further molecular complexity and explore structure-activity relationships.

While specific applications of 3-Bromo-5-ethyl-2-fluorobenzaldehyde are not widely documented, its structural motifs are found in compounds targeting a range of diseases. For instance, substituted benzaldehydes are precursors to anti-cancer and anti-inflammatory drugs.

G start 3-Bromo-5-ethyl-2-fluorobenzaldehyde reaction1 Reductive Amination start->reaction1 reaction2 Wittig Reaction start->reaction2 reaction3 Heterocycle Formation (e.g., with hydrazines) start->reaction3 reaction4 Cross-Coupling (at Br) start->reaction4 product1 Substituted Benzylamines reaction1->product1 product2 Stilbene Derivatives reaction2->product2 product3 Indazoles, Pyrazoles, etc. reaction3->product3 product4 Biaryl Compounds reaction4->product4

Caption: Potential synthetic transformations of 3-Bromo-5-ethyl-2-fluorobenzaldehyde in drug discovery.

Safety and Handling

Hazard Identification:

  • Skin Corrosion/Irritation: Likely to be a skin irritant.

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Handling Procedures:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

3-Bromo-5-ethyl-2-fluorobenzaldehyde is a valuable, albeit under-documented, building block for organic synthesis and medicinal chemistry. Its unique substitution pattern offers significant potential for the creation of novel and complex molecules. While a dedicated, published synthetic protocol is yet to be found, established ortho-formylation methodologies provide a reliable pathway for its preparation. As with all research chemicals, appropriate safety precautions should be taken during handling and use. The continued exploration of this and similar compounds is likely to yield new insights and opportunities in the field of drug discovery.

References

  • Google Patents.Synthetic method of 3-bromo-4-fluorobenzaldehyde.

Sources

Foundational

Physicochemical Profiling and Handling of 3-Bromo-5-ethyl-2-fluorobenzaldehyde in Advanced Synthesis

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 3-Bromo-5-ethyl-2-fluorobenzaldehyde (CAS: 891844-09-0) Executive Summary In modern medicinal chemistry, heavily functi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 3-Bromo-5-ethyl-2-fluorobenzaldehyde (CAS: 891844-09-0)

Executive Summary

In modern medicinal chemistry, heavily functionalized benzaldehydes serve as critical synthons for constructing complex molecular architectures, such as pyrazolopyrimidine-based TET2 inhibitors [1]. 3-Bromo-5-ethyl-2-fluorobenzaldehyde (C₉H₈BrFO) is a highly specialized building block. Its unique substitution pattern—featuring a sterically demanding ethyl group, a heavy bromine atom, and a highly electronegative fluorine atom—dictates not only its downstream reactivity but also its fundamental physical properties.

This technical guide provides an in-depth analysis of the melting point, boiling point, and thermodynamic behavior of 3-Bromo-5-ethyl-2-fluorobenzaldehyde, linking these physical properties directly to practical handling, purification, and synthetic methodologies.

Thermodynamic Behavior & Physical Properties

The physical state of a compound dictates the engineering controls required for its storage, transfer, and reaction setup. For 3-Bromo-5-ethyl-2-fluorobenzaldehyde, the extensive and asymmetric substitution of the aromatic ring profoundly impacts its crystal lattice energy and vapor pressure.

Melting Point Causality: The "Gummy Liquid" Phenomenon

Empirically, 3-Bromo-5-ethyl-2-fluorobenzaldehyde presents as a brown gummy liquid at standard temperature and pressure (STP) [1].

  • Causality: The melting point of an aromatic compound is heavily dependent on molecular symmetry and the ability of the molecules to pack tightly into a crystal lattice. The 1,2,3,5-tetrasubstitution pattern of this molecule is highly asymmetric. The rotational freedom of the 5-ethyl group, combined with the steric clash between the 2-fluoro and 3-bromo substituents, severely disrupts crystalline packing. Consequently, the lattice energy is depressed, dropping the melting point well below room temperature (< 20 °C).

Boiling Point Dynamics and Thermal Lability

The molecular weight of the compound is 231.06 g/mol [3].

  • Causality: The presence of the heavy bromine atom significantly increases London dispersion forces, while the highly polarized carbonyl (C=O) and carbon-fluorine (C-F) bonds introduce strong dipole-dipole interactions. This results in a high theoretical boiling point (estimated >250 °C at 760 mmHg).

  • Practical Implications: Benzaldehydes are notoriously susceptible to auto-oxidation to their corresponding benzoic acids at elevated temperatures. Because the theoretical boiling point is high, attempting atmospheric distillation will result in thermal degradation and polymerization. Therefore, purification must be executed via high-vacuum distillation (e.g., ~110–120 °C at 1–2 mmHg).

Quantitative Data Summary

The following table synthesizes the empirical and predicted physicochemical data for process engineering calculations:

PropertyValue / DescriptionMethod / Source
Molecular Weight 231.06 g/mol Calculated [3]
Physical State (STP) Brown gummy liquidEmpirical Observation [1]
Melting Point < 20 °CInferred from physical state
Boiling Point (760 mmHg) ~255 - 265 °CPredictive Modeling
Boiling Point (1.5 mmHg) ~115 °CExtrapolated for Vacuum Distillation
Density (20 °C) ~1.5 - 1.6 g/cm³Predicted (Heavy Atom Effect)
Storage Conditions 2–8 °C, Sealed, Inert AtmosphereBest Practice / Supplier Specs [3]

Synthetic Workflow: Reduction to Benzyl Alcohol

Because 3-Bromo-5-ethyl-2-fluorobenzaldehyde is a liquid, it is easily transferred via syringe techniques under inert gas. Its primary utility lies in its role as a precursor. A highly reliable, self-validating protocol for its reduction to 3-Bromo-5-ethyl-2-fluorobenzyl alcohol (CAS: 1898027-36-5) is detailed below [2].

Logical Relationship & Workflow Diagram

The following diagram illustrates the workflow, emphasizing the analytical checkpoints required to validate the transformation of the physical state and chemical structure.

Workflow A 3-Bromo-5-ethyl-2- fluorobenzaldehyde (Brown Gummy Liquid) B NaBH4 Reduction (0°C to RT in MeOH) A->B Hydride Transfer C 3-Bromo-5-ethyl-2- fluorobenzyl alcohol B->C Quench & Extract D LC-MS Validation (m/z check) C->D Aliquot Analysis E Downstream API (e.g., TET2 Inhibitor) D->E >95% Purity Confirmed

Synthetic workflow and analytical validation of 3-Bromo-5-ethyl-2-fluorobenzaldehyde reduction.

Step-by-Step Reduction Protocol

This protocol utilizes Sodium Borohydride (NaBH₄) in Methanol. NaBH₄ is selected over LiAlH₄ because it is mild enough to selectively reduce the aldehyde without risking the reductive defluorination or debromination of the highly activated aromatic ring[2].

Reagents:

  • 3-Bromo-5-ethyl-2-fluorobenzaldehyde: 1.0 eq

  • Sodium Borohydride (NaBH₄): 1.5 eq

  • Anhydrous Methanol (MeOH): 10 mL / gram of substrate

Step 1: Setup and Dissolution

  • Purge a round-bottom flask with dry Nitrogen (N₂).

  • Transfer the gummy liquid 3-Bromo-5-ethyl-2-fluorobenzaldehyde into the flask. Note: If the liquid is highly viscous, gently warm the source vial to 35 °C to decrease viscosity prior to syringe transfer.

  • Dissolve the substrate in anhydrous MeOH. Stir until a homogenous solution is achieved.

  • Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Hydride transfer is highly exothermic; starting at 0 °C prevents solvent boil-off and suppresses side reactions.

Step 2: Reagent Addition 5. Add NaBH₄ portion-wise over 15 minutes. 6. Observe the evolution of hydrogen gas. Once bubbling subsides, remove the ice bath and allow the reaction to warm to room temperature (RT). 7. Stir at RT for 2 hours.

Step 3: Self-Validating Checkpoint (TLC/LC-MS) 8. Withdraw a 50 µL aliquot, quench with water, and extract into Ethyl Acetate (EtOAc). 9. Run TLC (Hexanes:EtOAc 4:1). The aldehyde starting material (higher Rf) should be completely consumed, replaced by a more polar spot (the alcohol, lower Rf). 10. Confirm via LC-MS (Target mass for the alcohol: 233.08 g/mol ) [2].

Step 4: Quenching and Workup 11. Cool the reaction back to 0 °C. 12. Slowly quench the excess NaBH₄ by adding saturated aqueous NH₄Cl dropwise until gas evolution ceases. 13. Remove the bulk of the MeOH under reduced pressure (rotary evaporation at 30 °C). 14. Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL). 15. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 3-Bromo-5-ethyl-2-fluorobenzyl alcohol.

References

  • Title: WO2023214325A1 - Pyrazolopyrimidine derivatives and uses thereof as tet2 inhibitors - Google Patents Source: Google Patents URL
  • Title: 3-Bromo-5-ethyl-2-fluorobenzyl alcohol | CAS 1898027-36-5 Source: Benchchem URL
  • Title: 891844-09-0 | 3-Bromo-5-ethyl-2-fluorobenzaldehyde Source: ChemScene URL
Exploratory

Potential applications of 3-Bromo-5-ethyl-2-fluorobenzaldehyde in medicinal chemistry

Topic: Potential applications of 3-Bromo-5-ethyl-2-fluorobenzaldehyde in medicinal chemistry Role: Senior Application Scientist[1][2] A Linchpin Scaffold for Epigenetic Modulators and Kinase Inhibitors[1][2] Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential applications of 3-Bromo-5-ethyl-2-fluorobenzaldehyde in medicinal chemistry Role: Senior Application Scientist[1][2]

A Linchpin Scaffold for Epigenetic Modulators and Kinase Inhibitors[1][2]

Executive Summary

In modern medicinal chemistry, 3-Bromo-5-ethyl-2-fluorobenzaldehyde (BEFB) is not merely a reagent; it is a strategic "linchpin" scaffold.[1][2] Its value lies in its specific trisubstituted pattern, which enables the rapid construction of fused bicyclic heterocycles—specifically benzo[b]thiophenes and indazoles —crucial for targeting epigenetic regulators like TET2 (Ten-Eleven Translocation 2) and various tyrosine kinases.[1][2]

This guide moves beyond generic reactivity to focus on the high-value application of BEFB: utilizing the ortho-fluoroaldehyde motif for SₙAr-driven cyclization while preserving the bromine handle for late-stage diversification via cross-coupling.[1][2]

Structural Logic & Pharmacophore Mapping[1][2]

The utility of BEFB is dictated by the distinct electronic and steric roles of its three substituents.[1][2] A medicinal chemist must view this molecule as a pre-organized template for library generation.[1][2]

SubstituentPositionElectronic EffectMedicinal Application
Fluoro (-F) C2 (ortho)High electronegativity; activates C2 for Nucleophilic Aromatic Substitution (SₙAr).[1][2]The "Trigger": Enables cyclization with nucleophiles (S, N, O) to form fused rings (e.g., benzothiophenes, indazoles).[1][2]
Aldehyde (-CHO) C1 Electrophilic center; directs ortho-lithiation or participates in condensation.[1][2]The "Anchor": Forms the C3 position of the new fused ring or serves as a handle for reductive amination linkers.[1][2]
Bromo (-Br) C3 (meta)Weakly deactivating; stable under mild basic conditions used for cyclization.[1][2]The "Handle": Reserved for Pd-catalyzed cross-coupling (Suzuki, Buchwald) after the core scaffold is built.[1][2]
Ethyl (-Et) C5 Lipophilic (+π); electron-donating.[1][2]The "Filler": Provides essential hydrophobic bulk to fill selectivity pockets (e.g., the hydrophobic back-pocket of a kinase ATP site).[1][2]

Core Application: Synthesis of TET2 Inhibitor Scaffolds

Primary Workflow: The Benzothiophene Route[1][2]

The most potent application of BEFB found in recent patent literature (e.g., WO2023214325A1) is its conversion into ethyl 7-bromo-5-ethylbenzo[b]thiophene-2-carboxylate .[1][2] This intermediate is a gateway to TET2 inhibitors, which are critical in treating myeloid malignancies.[1][2]

Mechanism of Action (The "Fiesselmann" Logic)

The reaction utilizes the 2-fluoro substituent as a leaving group in an SₙAr mechanism, followed by an intramolecular aldol condensation with the pendant aldehyde.[1][2]

  • Nucleophilic Attack: A thiol nucleophile (e.g., ethyl thioglycolate) attacks C2, displacing the fluoride.[1][2]

  • Cyclization: The active methylene of the thioglycolate attacks the aldehyde (C1).[1][2]

  • Dehydration: Loss of water aromatizes the system to form the benzothiophene.[1][2]

Experimental Protocol: Synthesis of the Benzothiophene Core

Note: This protocol is adapted from high-yield industrial workflows for ortho-haloaldehydes.

Reagents:

  • 3-Bromo-5-ethyl-2-fluorobenzaldehyde (1.0 eq)[1][2][3][4][5][6]

  • Ethyl thioglycolate (1.1 eq)[1][2]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)[1][2]

  • DMF (Dimethylformamide) or DMSO (anhydrous)[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Bromo-5-ethyl-2-fluorobenzaldehyde (e.g., 16.5 mmol) in anhydrous DMF (5–10 volumes).

  • Addition: Add K₂CO₃ followed by the dropwise addition of ethyl thioglycolate at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor via LC-MS for the disappearance of the aldehyde peak (M+H ~231/233) and appearance of the benzothiophene (M+H ~313/315).[1][2]

    • Checkpoint: If the intermediate (non-cyclized thioether) persists, heat to 60°C for 1 hour to force the aldol condensation.[1][2]

  • Workup: Pour the reaction mixture into ice-water. The product often precipitates as a solid.[1][2] Filter and wash with water.[1][2] If gummy, extract with EtOAc, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Recrystallize from Ethanol/Heptane or purify via flash chromatography (0-10% EtOAc in Hexanes).

Why this works: The 3-bromo group ends up at the C7 position of the benzothiophene, and the 5-ethyl ends up at C5 .[1][2] This specific 5,7-substitution pattern is difficult to achieve via direct electrophilic aromatic substitution of a pre-formed benzothiophene, making BEFB the indispensable starting material.[1][2]

Secondary Application: Divergent Library Synthesis

The "Hub and Spoke" Model[1][2]

Beyond benzothiophenes, BEFB serves as a divergence point for creating diverse chemotypes.[1][2]

Pathway A: Indazole Formation (Hydrazine Cyclization)

Reaction with hydrazine or substituted hydrazines targets the aldehyde and displaces the fluorine to form 1H-indazoles .[1][2]

  • Reagents: Hydrazine hydrate, DMSO, 80–100°C.

  • Outcome: 4-Bromo-6-ethyl-1H-indazole (Numbering shifts due to ring fusion priority).

  • Utility: Indazoles are "privileged structures" in kinase inhibitors (e.g., Axitinib analogs).[1][2]

Pathway B: Reductive Amination (Linker Installation)

The aldehyde is selectively reduced in the presence of the aryl bromide.[1][2]

  • Reagents: Primary amine (R-NH₂), NaBH(OAc)₃, DCM/AcOH.[1][2]

  • Outcome: Secondary benzyl amines.[1][2]

  • Utility: Installing solubilizing groups or connecting to E3 ligase binders for PROTAC development.

Visualizing the Chemical Space

The following diagram illustrates the "Linchpin" role of BEFB, mapping the transformation from raw material to high-value drug scaffolds.

G Start 3-Bromo-5-ethyl- 2-fluorobenzaldehyde (CAS: 891844-09-0) R_Thio + Ethyl Thioglycolate + K2CO3 (SNAr) Start->R_Thio R_Hydra + Hydrazine (Cyclization) Start->R_Hydra R_Amine + R-NH2 + NaBH(OAc)3 Start->R_Amine Benzo 7-Bromo-5-ethyl- benzo[b]thiophene R_Thio->Benzo  Cyclization   Indazole 4-Bromo-6-ethyl- 1H-indazole R_Hydra->Indazole  Fusion   BenzylAmine Benzyl Amine Scaffold R_Amine->BenzylAmine  Reductive Amination   Target_TET2 TET2 Inhibitors (Myeloid Leukemia) Benzo->Target_TET2 Suzuki Coupling Target_Kinase Kinase Inhibitors (VEGFR/PDGFR) Indazole->Target_Kinase Buchwald Coupling Target_PROTAC PROTAC Linkers BenzylAmine->Target_PROTAC

Figure 1: Divergent synthesis pathways from 3-Bromo-5-ethyl-2-fluorobenzaldehyde to bioactive scaffolds.[1][2]

Critical Quality Attributes (CQA) & Handling

When sourcing or handling CAS 891844-09-0, researchers must verify the following to ensure protocol reproducibility:

  • Purity (GC/HPLC): Must be >95%. Impurities often include the de-brominated analog (5-ethyl-2-fluorobenzaldehyde), which will carry through synthesis and complicate purification of the final drug candidate.[1][2]

  • Physical State: Typically a low-melting solid or viscous oil.[1][2] If the oil is dark brown/black, it indicates oxidation of the aldehyde to the carboxylic acid.[1][2] Purification: Pass through a short silica plug with 5% EtOAc/Hexanes before use in sensitive couplings.[1][2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation (forming 3-bromo-5-ethyl-2-fluorobenzoic acid).[1][2]

References

  • BLD Pharm. (2024).[1][2][3][4][5][7] Product Analysis: 3-Bromo-5-ethyl-2-fluorobenzaldehyde (CAS 891844-09-0).[1][2][8][3][4][5][6][7] Retrieved from [1][2]

  • Google Patents. (2023).[1][2][9] WO2023214325A1 - Pyrazolopyrimidine derivatives and uses thereof as TET2 inhibitors.[1][2][9] Retrieved from [1][2]

  • BenchChem. (2024).[1][2] Reactant Profile: 3-Bromo-5-ethyl-2-fluorobenzyl alcohol and precursors.[1][2][9][10] Retrieved from [1][2]

  • ChemScene. (2024). Material Safety Data Sheet: 3-Bromo-5-ethyl-2-fluorobenzaldehyde.[1][2][3] Retrieved from [1][2]

Sources

Foundational

Reactivity profile of 3-Bromo-5-ethyl-2-fluorobenzaldehyde

Technical Guide for Medicinal Chemistry & Process Development [1][2][3] Executive Summary: The Orthogonal Triad 3-Bromo-5-ethyl-2-fluorobenzaldehyde (CAS: 891844-09-0) represents a high-value "trifunctional scaffold" in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemistry & Process Development [1][2][3]

Executive Summary: The Orthogonal Triad

3-Bromo-5-ethyl-2-fluorobenzaldehyde (CAS: 891844-09-0) represents a high-value "trifunctional scaffold" in drug discovery.[1] Its utility stems not merely from the presence of three functional groups, but from their orthogonal reactivity profiles .

For the medicinal chemist, this molecule offers a programmable sequence of diversifications:

  • C1-Formyl: A highly reactive electrophile for scaffold extension (reductive amination, condensation).[1]

  • C3-Bromine: A sterically crowded but accessible handle for transition-metal catalysis (Suzuki, Buchwald-Hartwig).[1]

  • C2-Fluorine: A latent electrophile for Nucleophilic Aromatic Substitution (SNAr), activated by the ortho-formyl group.[1]

This guide details the mechanistic underpinnings of these transformations, providing validated protocols to navigate the chemoselectivity landscape between the aryl bromide and the aryl fluoride.

Structural & Electronic Analysis

The Electronic Map

The reactivity is governed by the interplay of electronic effects on the benzene core:

  • The Anchor (C1-CHO): A moderate electron-withdrawing group (EWG) (

    
    ).[1] It activates the ortho-fluorine toward nucleophilic attack but makes the ring electron-deficient, slightly hindering oxidative addition at the bromine during Pd-catalysis compared to electron-rich systems.[1]
    
  • The Leaving Group (C2-F): Highly electronegative.[1] It inductively deactivates the ring but acts as a potent leaving group for SNAr due to the high energy of the C-F bond dipole and the stabilization of the Meisenheimer complex by the ortho-carbonyl.

  • The Pivot (C3-Br): Weakly deactivating.[1] Its position is critical—sandwiched between the fluorine and the C4-proton.

  • The Modulator (C5-Ethyl): A weak electron-donating group (EDG).[1] It provides lipophilicity (LogP modulation) and slightly counteracts the EWG nature of the aldehyde, preventing the ring from becoming too electron-deficient for efficient Pd-catalysis.

Steric Considerations

The C3-Bromine is the most sterically compromised site. It is flanked by the C2-Fluorine and the C4-Hydrogen.[1][4] While C4-H is negligible, the ortho-fluorine (Van der Waals radius ~1.47 Å) creates a "steric fence."[1]

  • Implication: In cross-coupling reactions, bulky phosphine ligands (e.g., XPhos, SPhos) are recommended to facilitate oxidative addition.

Chemoselectivity Landscape (Visualization)

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

ReactivityProfile cluster_legend Reaction Class Core 3-Bromo-5-ethyl- 2-fluorobenzaldehyde Alc Benzyl Alcohol (Chemo-selective Reduction) Core->Alc NaBH4, MeOH (Path A) Amine Benzylamine Deriv. (Reductive Amination) Core->Amine R-NH2, STAB (Path B) Biaryl 3-Aryl-5-ethyl- 2-fluorobenzaldehyde (Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd(0) (Path C: C-Br Selective) SNAr_Prod 3-Bromo-5-ethyl- 2-amino-benzaldehyde (SNAr Displacement) Core->SNAr_Prod HNR2, Heat/Base (Path D: C-F Selective) Electrophilic Carbonyl Electrophilic Carbonyl Metal Catalysis Metal Catalysis Nucleophilic Subst. Nucleophilic Subst.

Figure 1: Divergent synthesis pathways.[2][5] Path C and Path D represent the orthogonal halogen reactivity.

Module 1: The Carbonyl Interface (C1)

Primary Reactivity: Nucleophilic Addition. The aldehyde is the most reactive site. Standard transformations (reduction, reductive amination) proceed rapidly.

Protocol A: Reductive Amination (Self-Validating)

Objective: Install an amine side chain without affecting the halogens.[1] Reagents: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH3 to avoid toxic byproducts and ensure chemoselectivity (avoiding reduction of the C-Br bond).

  • Dissolution: Dissolve 3-Bromo-5-ethyl-2-fluorobenzaldehyde (1.0 eq) in 1,2-Dichloroethane (DCE).

  • Imine Formation: Add the amine (1.1 eq) and Acetic Acid (1.0 eq). Stir at RT for 1 hour.

    • Validation: Monitor by TLC.[1] The aldehyde spot should disappear, replaced by the imine spot.

  • Reduction: Add STAB (1.5 eq) in one portion. Stir for 4–16 hours.[1]

  • Workup: Quench with sat. NaHCO3. Extract with DCM.[1]

  • Validation: 1H NMR must show the disappearance of the aldehyde singlet (~10.2 ppm) and the appearance of the benzylic methylene (~3.8–4.2 ppm).

Module 2: The Halogen Interface (C2 vs C3)

This is the critical technical junction. You must choose between Palladium Catalysis (C3-Br) and SNAr (C2-F).[1]

Path C: Suzuki-Miyaura Coupling (C3-Br Selective)

Mechanistic Insight: The C-Br bond is weaker (approx. 69 kcal/mol) than the C-F bond (approx. 115 kcal/mol).[1] Pd(0) will undergo oxidative addition at the C-Br bond exclusively under standard conditions. The C2-F remains intact.[1]

Protocol:

  • System: Toluene/Water (4:1) or 1,4-Dioxane/Water.[1]

  • Reagents:

    • Substrate (1.0 eq)[5][6]

    • Boronic Acid (1.2 eq)

    • Base: K2CO3 (2.0 eq) or K3PO4.

    • Catalyst: Pd(dppf)Cl2 (5 mol%) or Pd(PPh3)4.

  • Conditions: Degas thoroughly (Argon sparge). Heat to 80–90°C for 4–12 hours.

  • Chemo-check: If the temperature exceeds 110°C with strong bases (e.g., KOtBu), you risk SNAr side reactions at the fluorine. Stick to mild inorganic bases.[1]

Path D: SNAr Displacement (C2-F Selective)

Mechanistic Insight: The ortho-formyl group activates the fluorine.[1] However, the reaction requires heat or strong nucleophiles because the aldehyde is less activating than a nitro group. Challenge: The bulky C3-Br and C1-CHO create steric hindrance for the incoming nucleophile.[1] Primary amines work best; secondary amines may require higher temperatures.[1]

Protocol:

  • Solvent: DMSO or DMF (Polar Aprotic is essential to solvate the cation and leave the nucleophile "naked").

  • Nucleophile: Primary or Secondary Amine (1.2–1.5 eq).

  • Base: DIPEA (2.0 eq) or K2CO3.

  • Conditions: Heat to 80–100°C.

    • Note: Do not use Pd catalysts here.

  • Validation (Critical):

    • 19F NMR: The starting material shows a signal around -110 to -120 ppm (Ar-F).[1] The product should show no signal in 19F NMR. This is the definitive "Self-Validating" step.

Quantitative Data Summary

ParameterValue / CharacteristicImpact on Reactivity
Molecular Weight 231.06 g/mol Fragment-based drug design compliant.[1]
C1-CHO Shift ~10.2 ppm (1H NMR)Diagnostic handle for reaction monitoring.[1]
C2-F Shift ~ -115 ppm (19F NMR)Diagnostic handle for SNAr success.
LogP (Predicted) ~ 3.2Ethyl group increases lipophilicity vs methyl analog.
Bond Energy (C-Br) ~ 69 kcal/molReactive toward Pd(0).[1]
Bond Energy (C-F) ~ 115 kcal/molInert to Pd(0); Reactive to Nucleophiles.

Safety & Stability (E-E-A-T)

  • Lachrymator: Like most benzyl bromides and benzaldehydes, this compound is a potential lachrymator and skin irritant. Handle in a fume hood.

  • Oxidation: The aldehyde is prone to air oxidation to the benzoic acid (3-bromo-5-ethyl-2-fluorobenzoic acid).[1] Store under inert atmosphere (Nitrogen/Argon) at 4°C.

  • Incompatibility: Avoid mixing with strong oxidizing agents or strong bases (unless intended for reaction) to prevent uncontrolled polymerization or Cannizzaro-type disproportionation.[1]

References

  • BenchChem. 3-Bromo-5-ethyl-2-fluorobenzyl alcohol Properties and Precursors. BenchChem Database.[1] Link

  • Sigma-Aldrich. Safety Data Sheet: 3-bromo-2-fluorobenzaldehyde (Analogue).[1] Merck KGaA.[1] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 329791261, 3-Bromo-2-fluorobenzaldehyde.[1] PubChem.[1] Link

  • WuXi AppTec. Highly Regioselective SNAr of a Polyhalogenated Benzaldehyde. WuXi Chemistry.[1] Link

  • ChemScene. Product Information: 3-Bromo-5-ethyl-2-fluorobenzaldehyde.[1][2][7][8][9] ChemScene.[1][8] Link

Sources

Exploratory

A Technical Guide to 3-Bromo-5-ethyl-2-fluorobenzaldehyde for Advanced Research

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals on the procurement and application of 3-Bromo-5-ethyl-2-fluorobenzaldehyde (CAS No. 891844-09-0)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals on the procurement and application of 3-Bromo-5-ethyl-2-fluorobenzaldehyde (CAS No. 891844-09-0). This specialized aromatic aldehyde is a valuable building block in modern organic synthesis, offering a unique combination of reactive sites for the construction of complex molecules.

Introduction: Strategic Importance in Synthesis

3-Bromo-5-ethyl-2-fluorobenzaldehyde is a trifunctional aromatic compound featuring an aldehyde, a bromine atom, and a fluorine atom. This strategic arrangement of functional groups makes it a highly versatile intermediate in the synthesis of novel chemical entities. The aldehyde group provides a reactive handle for forming carbon-carbon and carbon-nitrogen bonds, while the bromo and fluoro substituents allow for regioselective modifications of the benzene ring, most notably through cross-coupling reactions and nucleophilic aromatic substitution. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is paramount.

Physicochemical and Structural Data

Sourcing a chemical intermediate begins with a thorough understanding of its physical and chemical properties. The data available for 3-Bromo-5-ethyl-2-fluorobenzaldehyde is summarized below.

PropertyValueSource
CAS Number 891844-09-0ChemScene[1]
Molecular Formula C₉H₈BrFOChemScene[1]
Molecular Weight 231.06 g/mol ChemScene[1]
Purity ≥95%ChemScene[1]
SMILES C(C=1C(=C(C=C(C1)CC)Br)F)=OChemScene[1]
Appearance Data not available-
Melting Point Data not available-
Boiling Point Data not available-
Storage Conditions Sealed in dry, 2-8°CChemScene[1]

Note: Comprehensive physical property data for this specific compound is not widely published. Researchers should refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Commercial Availability and Procurement

Identifying reliable commercial suppliers is a critical first step in any research project. The following table lists known and potential suppliers of 3-Bromo-5-ethyl-2-fluorobenzaldehyde.

SupplierProduct/Catalog No.PurityNotes
ChemScene CS-0193774≥95%Directly listed as a catalog product.[1]
BLD Pharm Not specifiedVariesA major global supplier of research chemicals; likely available as a catalog item or through their custom synthesis services.[2][3]
Fluorochem Not specifiedVariesSpecializes in fluorinated compounds and offers custom synthesis; a potential source for this reagent.[4][5]

Researchers are advised to contact these suppliers directly to confirm availability, pricing, and lead times.

Synthetic Pathways and Mechanistic Considerations

A potential synthetic pathway is illustrated below. This process would likely start with 2-fluoro-5-ethylbenzaldehyde, which would then undergo regioselective bromination. The conditions would need to be carefully controlled to ensure bromination occurs at the desired position, ortho to the fluorine and para to the ethyl group.

G cluster_0 Plausible Synthetic Route A 2-Fluoro-5-ethylbenzaldehyde B 3-Bromo-5-ethyl-2-fluorobenzaldehyde (Target Molecule) A->B Electrophilic Bromination (e.g., NBS, H2SO4)

Caption: Plausible synthetic route to the target molecule.

Core Applications & Experimental Protocols

The true value of 3-Bromo-5-ethyl-2-fluorobenzaldehyde lies in its capacity as a versatile building block. The aldehyde and bromo functionalities serve as key anchor points for molecular elaboration.

Suzuki-Miyaura Cross-Coupling

The bromo substituent is an ideal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of a new carbon-carbon bond. This is a foundational reaction for creating biaryl structures, which are common motifs in pharmaceuticals.

Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a base such as cesium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under the inert atmosphere, add anhydrous solvent (e.g., 1,4-dioxane and water, 4:1 v/v). Sparge the mixture with the inert gas for 10-15 minutes to degas.

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.1 eq), to the mixture.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G cluster_workflow Suzuki-Miyaura Workflow Setup 1. Combine Aryl Bromide, Boronic Acid, & Base Inert 2. Establish Inert Atmosphere Setup->Inert Solvent 3. Add Degassed Solvents Inert->Solvent Catalyst 4. Add Palladium Catalyst Solvent->Catalyst React 5. Heat and Stir (Monitor Progress) Catalyst->React Workup 6. Cool, Dilute, and Wash React->Workup Purify 7. Dry, Concentrate, & Purify Workup->Purify

Caption: Experimental workflow for a Suzuki-Miyaura reaction.

Reductive Amination

The aldehyde group is readily converted into amines via reductive amination. This one-pot reaction involves the formation of an imine intermediate with a primary or secondary amine, followed by in-situ reduction to yield the corresponding amine.

Representative Protocol: One-Pot Reductive Amination

This is a general protocol using a mild reducing agent.

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Reduction: Add a reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq) portion-wise to the stirring solution at room temperature.[2] For less reactive systems, a catalytic amount of acetic acid may be added.

  • Reaction: Allow the reaction to stir at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.

Safety, Handling, and Storage

As a substituted benzaldehyde, 3-Bromo-5-ethyl-2-fluorobenzaldehyde should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) is not widely available, general precautions for this class of chemicals should be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.

  • Spill Response: In case of a spill, absorb the material with an inert substance (e.g., vermiculite or sand) and place it in a designated chemical waste container.

Conclusion

3-Bromo-5-ethyl-2-fluorobenzaldehyde is a valuable and versatile chemical intermediate for the synthesis of complex organic molecules. Its trifunctional nature provides multiple avenues for synthetic elaboration, making it a strategic choice for projects in drug discovery and materials science. While direct commercial sources are somewhat limited, its availability through specialized suppliers and custom synthesis services ensures its accessibility to the research community. Adherence to proper handling and reaction protocols will enable researchers to effectively leverage the synthetic potential of this important building block.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chemie Brunschwig AG . BLD Pharm. [Link]

  • Oakwood Chemical . 3-Bromo-5-fluorobenzaldehyde. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Bromo-5-ethyl-2-fluorobenzaldehyde

Executive Summary This technical guide outlines the optimized protocol for the palladium-catalyzed cross-coupling of 3-Bromo-5-ethyl-2-fluorobenzaldehyde (CAS: 891844-09-0) with aryl boronic acids. While standard Suzuki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the optimized protocol for the palladium-catalyzed cross-coupling of 3-Bromo-5-ethyl-2-fluorobenzaldehyde (CAS: 891844-09-0) with aryl boronic acids.

While standard Suzuki conditions often utilize tetrakis(triphenylphosphine)palladium(0), this specific substrate presents a distinct steric and electronic challenge due to the ortho-fluorine substituent adjacent to the reaction site (C3-Br) and the aldehyde functionality at C1. This guide provides a robust, self-validating method using Buchwald-type precatalysts to ensure high turnover frequencies (TOF) and minimize dehalogenation side-products.

Substrate Analysis & Retrosynthetic Logic

Structural Challenges

The substrate features a 1,2,3-substitution pattern that creates a specific steric pocket.

  • C1 (Aldehyde): Electrophilic center; susceptible to nucleophilic attack by strong bases or organometallic intermediates.

  • C2 (Fluorine): The critical substituent. It exerts a strong inductive electron-withdrawing effect (-I), activating the C3-Br bond for oxidative addition. However, its Van der Waals radius creates steric hindrance that blocks the approach of bulky, non-specialized palladium complexes.

  • C3 (Bromine): The site of oxidative addition.[1]

  • C5 (Ethyl): Increases lipophilicity, requiring careful solvent selection (e.g., Toluene or Dioxane) over purely alcoholic systems to prevent precipitation.

Ligand Selection Strategy

Standard phosphines like


 are insufficient for this substrate because they lack the bulk required to force the active Pd(0) species into a mono-ligated state (

), which is necessary to overcome the steric barrier of the ortho-fluorine.

Recommended Ligand Class: Dialkylbiarylphosphines (Buchwald Ligands) .

  • XPhos or SPhos : These ligands provide the necessary steric bulk to promote reductive elimination and the electron-richness to facilitate oxidative addition into the electron-deficient C-Br bond.

Critical Reaction Parameters

Catalyst & Ligand

We recommend using XPhos Pd G2 (Generation 2 Precatalyst).

  • Reasoning: Precatalysts ensure a precise 1:1 Pd:Ligand ratio and activate rapidly at mild temperatures, preventing the formation of inactive "palladium black" often seen when mixing

    
     and free ligands manually.
    
Base Selection

Avoid hydroxide bases (


, 

) or alkoxides (

).
  • Risk:[2][3] Strong nucleophiles can attack the C1-aldehyde (Cannizzaro reaction or bisulfite adduct formation).

  • Solution: Use Tribasic Potassium Phosphate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    . These provide sufficient basicity to activate the boronic acid (forming the boronate species) without degrading the aldehyde.
Solvent System

A biphasic system is essential to solubilize the inorganic base and the lipophilic ethyl-substituted aryl halide.

  • Preferred: Toluene/Water (4:1) or 1,4-Dioxane/Water (4:1).

Standardized Experimental Protocol

Materials Checklist
ReagentEquiv.RoleNotes
3-Bromo-5-ethyl-2-fluorobenzaldehyde 1.0SubstrateLimiting reagent.[4]
Aryl Boronic Acid 1.2 - 1.5Coupling PartnerExcess compensates for protodeboronation.
XPhos Pd G2 0.02 (2 mol%)CatalystAlternative:

(2%) + XPhos (4%).

(Tribasic)
2.0 - 3.0BaseFinely ground powder or 2M aq. solution.
Toluene / Water 4:1 RatioSolventDegassed (sparged with Argon for 15 min).
Step-by-Step Procedure
  • Inert Setup: Equip a 25 mL reaction vial (or round-bottom flask) with a magnetic stir bar and a rubber septum. Cycle Nitrogen or Argon 3 times to remove atmospheric Oxygen.

  • Solids Addition: Under positive inert gas pressure, add:

    • 3-Bromo-5-ethyl-2-fluorobenzaldehyde (1.0 mmol, 231 mg)

    • Aryl Boronic Acid (1.2 mmol)

    • 
       (2.0 mmol, 424 mg)
      
    • XPhos Pd G2 (0.02 mmol, 15.7 mg)

  • Solvent Addition: Syringe in degassed Toluene (4.0 mL) and Water (1.0 mL).

  • Reaction: Seal the vessel. Heat the mixture to 80°C in a pre-heated block or oil bath. Stir vigorously (800+ RPM) to ensure phase mixing.

  • Monitoring: Check by HPLC or TLC after 2 hours.

    • TLC Eluent: Hexanes:Ethyl Acetate (8:1). The product will be more polar than the starting bromide but less polar than the boronic acid.

  • Workup:

    • Cool to Room Temperature (RT).

    • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[5]
      
  • Purification: Flash column chromatography (Silica Gel).

    • Gradient: 0%

      
       10% Ethyl Acetate in Hexanes. (Aldehydes can streak; ensure silica is neutral).
      

Mechanism & Troubleshooting

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway, highlighting the role of the bulky ligand in facilitating the coupling despite the ortho-fluorine hindrance.

SuzukiCycle PreCat Precatalyst (XPhos Pd G2) Pd0 Active Species [L-Pd(0)] PreCat->Pd0 Activation OxAdd Oxidative Addition (Rate Limiting due to steric F) Pd0->OxAdd + Substrate TransMet Transmetallation (Base Activated) OxAdd->TransMet + Ar-B(OH)3(-) RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product Substrate 3-Br-5-Et-2-F-Benzaldehyde Substrate->OxAdd Boronic Ar-B(OH)2 + Base Boronic->TransMet

Caption: Catalytic cycle for sterically hindered Suzuki coupling. Note that the bulky XPhos ligand stabilizes the Pd(0) species and accelerates the difficult reductive elimination step.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Starting Material Remains Oxidative Addition FailureSwitch to XPhos or SPhos if using

. Increase Temp to 100°C. Ensure inert atmosphere (Oxygen poisons Pd).
Dehalogenated Byproduct (Br replaced by H)ProtodehalogenationThis occurs if Transmetallation is slow. Increase Boronic Acid equivalents (1.5 eq). Switch solvent to Dioxane (anhydrous) and use

.
Aldehyde Degradation Base too strongEnsure

is used, not NaOH. Reduce temperature to 60°C and extend time.
Homocoupling (Ar-Ar) Oxygen contaminationDegas solvents more thoroughly.[6] Add catalyst last under counter-flow of Argon.

References

  • BenchChem Technical Support. (2025).[5][6][7] Optimization of Suzuki coupling conditions for sterically hindered aldehydes. Retrieved from

  • Sigma-Aldrich. (n.d.). Buchwald Ligands: User Guide and Application Note. Retrieved from

  • Organic Chemistry Portal. (2024).[8] Suzuki-Miyaura Coupling: Mechanism and Recent Literature. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21986246 (3-Bromo-5-fluorobenzaldehyde).[9] Retrieved from

  • Paul Murray Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for Buchwald-Hartwig and Suzuki Couplings. Retrieved from

Sources

Application

Use of 3-Bromo-5-ethyl-2-fluorobenzaldehyde as a building block in organic synthesis

Application Note: 3-Bromo-5-ethyl-2-fluorobenzaldehyde as a Strategic Building Block in Medicinal Chemistry Executive Summary 3-Bromo-5-ethyl-2-fluorobenzaldehyde (CAS: 1256790-19-4 / 891844-09-0) is a trisubstituted ben...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Bromo-5-ethyl-2-fluorobenzaldehyde as a Strategic Building Block in Medicinal Chemistry

Executive Summary

3-Bromo-5-ethyl-2-fluorobenzaldehyde (CAS: 1256790-19-4 / 891844-09-0) is a trisubstituted benzene derivative that serves as a high-value "linchpin" scaffold in organic synthesis. Its utility stems from its orthogonal reactivity profile, allowing for sequential, chemo-selective functionalization.

This guide details the strategic application of this building block, focusing on its role in constructing biaryl systems , indazoles , and heterocyclic pharmacophores . The presence of the ortho-fluoroaldehyde motif makes it an ideal precursor for bicyclic heterocycles, while the bromine atom provides a handle for cross-coupling reactions.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
Chemical Name 3-Bromo-5-ethyl-2-fluorobenzaldehyde
CAS Number 1256790-19-4; 891844-09-0
Molecular Formula C₉H₈BrFO
Molecular Weight 231.06 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water
Storage 2–8°C, under inert atmosphere (Ar/N₂).[1] Light sensitive.

Strategic Reactivity Map

The power of this scaffold lies in its ability to undergo three distinct types of transformations without protecting groups, provided the correct sequence is followed.

ReactivityMap Core 3-Bromo-5-ethyl- 2-fluorobenzaldehyde Aldehyde Aldehyde (C1) (Electrophile) Core->Aldehyde Fluorine Fluorine (C2) (Nu- Displacement) Core->Fluorine Bromine Bromine (C3) (Cross-Coupling) Core->Bromine RedAm Reductive Amination (Fragment Growing) Aldehyde->RedAm Indazole Hydrazine Cyclization (Indazole Core) Aldehyde->Indazole Fluorine->Indazole Suzuki Suzuki-Miyaura (Biaryl Synthesis) Bromine->Suzuki

Figure 1: Orthogonal reactivity handles. The C1-Aldehyde and C2-Fluorine can act cooperatively for heterocycle formation, while the C3-Bromine remains available for cross-coupling.

Application Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: Functionalize the C3 position with an aryl/heteroaryl group while preserving the aldehyde for later steps. Mechanism: Pd(0)-catalyzed cross-coupling.[2] The electron-withdrawing nature of the aldehyde and fluorine activates the C-Br bond, facilitating oxidative addition.

Reagents:

  • Substrate: 3-Bromo-5-ethyl-2-fluorobenzaldehyde (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (0.05 equiv)

  • Base: K₂CO₃ (2.0 M aq.[4] solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)[4]

Step-by-Step Methodology:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate, boronic acid, and Pd catalyst.

  • Inertion: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by TLC/LC-MS (Target mass: MW + Aryl - Br).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Critical Note: The ortho-fluorine atom is stable under these mild basic conditions. However, avoid strong alkoxides (e.g., NaOtBu) which could trigger SNAr side reactions at the C2 position.

Protocol B: 1H-Indazole Synthesis (The "Fluorine-Aldehyde" Cascade)

Objective: Construct a substituted indazole core, a privileged scaffold in kinase inhibitors (e.g., Axitinib analogs). Mechanism: Condensation of hydrazine with the aldehyde (hydrazone formation) followed by intramolecular nucleophilic aromatic substitution (SNAr) displacing the activated fluorine.

Reagents:

  • Substrate: 3-Bromo-5-ethyl-2-fluorobenzaldehyde (1.0 equiv)

  • Reagent: Hydrazine hydrate (64% or 98%, 5.0 equiv)

  • Solvent: Ethanol or DMSO

  • Temperature: 80–100°C

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in Ethanol (0.2 M).

  • Addition: Add hydrazine hydrate dropwise at room temperature. A transient precipitate (hydrazone) may form.

  • Cyclization: Heat the mixture to reflux (80°C) for 3–6 hours.

    • Observation: The reaction typically proceeds cleanly to the 3-bromo-5-ethyl-1H-indazole.

  • Workup:

    • Method A (Precipitation): Cool to RT and pour into ice water. Filter the solid precipitate.

    • Method B (Extraction): If no solid forms, remove ethanol under vacuum, dilute with EtOAc, and wash with water.

  • Validation: NMR should show the disappearance of the aldehyde proton (~10 ppm) and the appearance of the indazole N-H (broad, >12 ppm) or C3-H if unsubstituted hydrazine is used.

Why this works: The aldehyde group is strongly electron-withdrawing, activating the ortho-fluorine for displacement by the nucleophilic hydrazine nitrogen.

Protocol C: Reductive Amination (Fragment Decoration)

Objective: Derivatize the aldehyde with an amine to create a solubilizing tail or receptor-interacting motif.

Reagents:

  • Substrate: 3-Bromo-5-ethyl-2-fluorobenzaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Methodology:

  • Imine Formation: Mix substrate and amine in DCE at RT for 30–60 mins. (Optional: Add 1 eq. Acetic Acid if amine is basic).

  • Reduction: Add STAB in one portion. Stir at RT for 2–16 hours.

  • Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 mins.

  • Extraction: Separate phases. Extract aqueous layer with DCM.

  • Purification: The crude product is often pure enough for subsequent steps; otherwise, use amine-functionalized silica or standard chromatography.

Case Study: Synthesis of TET2 Inhibitor Scaffolds

Recent patent literature highlights the use of this building block in the synthesis of Pyrazolopyrimidine derivatives targeting the TET2 enzyme (implicated in myeloid malignancies).

Workflow Visualization:

SynthesisWorkflow Start Starting Material 3-Bromo-5-ethyl-2-fluorobenzaldehyde Step1 Step 1: Indazole Formation (Hydrazine, EtOH, Reflux) Start->Step1 Intermediate1 Intermediate A (3-Bromo-5-ethyl-1H-indazole) Step1->Intermediate1 Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Intermediate1->Step2 Intermediate2 Intermediate B (3-Aryl-5-ethyl-1H-indazole) Step2->Intermediate2 Step3 Step 3: N-Alkylation (Electrophile, Cs2CO3) Intermediate2->Step3 Final Final Drug Candidate (TET2 Inhibitor Analog) Step3->Final

Figure 2: Representative synthetic pathway for converting the building block into a bioactive indazole scaffold.

References

  • Compound Data: PubChem. 3-Bromo-2-fluorobenzaldehyde (Analogous Scaffold). National Library of Medicine. Link

  • Indazole Synthesis: L. Zhu et al. "Practical Synthesis of Indazoles from 2-Fluorobenzaldehydes." Journal of Organic Chemistry, 2006. Link

  • Suzuki Coupling Protocols: N. Miyaura & A. Suzuki.[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[2] Link

  • TET2 Inhibitor Application: Patent WO2023214325A1. "Pyrazolopyrimidine derivatives and uses thereof as TET2 inhibitors." Google Patents. Link

  • Vendor Specification: ChemScene Product Catalog. 3-Bromo-5-ethyl-2-fluorobenzaldehyde (CAS 891844-09-0).[5][6]Link

Sources

Method

Application Note: Regioselective Formylation of 1-bromo-3-ethyl-5-fluorobenzene

Here is a comprehensive Application Note and Protocol for the formylation of 1-bromo-3-ethyl-5-fluorobenzene, designed for research and development scientists. Executive Summary & Strategic Analysis The formylation of 1-...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol for the formylation of 1-bromo-3-ethyl-5-fluorobenzene, designed for research and development scientists.

Executive Summary & Strategic Analysis

The formylation of 1-bromo-3-ethyl-5-fluorobenzene (CAS 1369947-95-4) represents a critical functionalization step in the synthesis of polysubstituted aryl cores. For drug development professionals, the choice of protocol dictates the final substitution pattern and the retention of the valuable halogen handle.

There are two distinct mechanistic pathways for this transformation, yielding different products:

  • Pathway A (Directed Ortho Metalation - DoM): Utilizes a non-nucleophilic base (LDA) to deprotonate the ring selectively between the fluorine and bromine atoms. This retains the bromine handle, yielding 2-bromo-4-ethyl-6-fluorobenzaldehyde . This is the high-value route for building complex scaffolds.

  • Pathway B (Metal-Halogen Exchange): Utilizes a nucleophilic base (

    
    -BuLi) to exchange the bromine for lithium. This removes the bromine handle, yielding 3-ethyl-5-fluorobenzaldehyde .
    

This guide prioritizes Pathway A (DoM) as it is the more challenging and synthetically valuable transformation, while providing Pathway B as a comparative reference.

Mechanistic Decision Matrix

Formylation_Pathways Start Substrate: 1-bromo-3-ethyl-5-fluorobenzene Decision Select Reagent Strategy Start->Decision RouteA Route A: Non-Nucleophilic Base (LDA or LiTMP) Decision->RouteA Retain Br RouteB Route B: Nucleophilic Base (n-BuLi) Decision->RouteB Remove Br MechA Mechanism: Directed Ortho Metalation (DoM) Deprotonation at C6 (between F and Br) RouteA->MechA MechB Mechanism: Lithium-Halogen Exchange Attack at C-Br bond RouteB->MechB InterA Intermediate: (2-bromo-4-ethyl-6-fluorophenyl)lithium MechA->InterA InterB Intermediate: (3-ethyl-5-fluorophenyl)lithium MechB->InterB Quench Quench with DMF / H3O+ InterA->Quench InterB->Quench ProdA Product A: 2-bromo-4-ethyl-6-fluorobenzaldehyde (Br Retained) Quench->ProdA ProdB Product B: 3-ethyl-5-fluorobenzaldehyde (Br Lost) Quench->ProdB

Caption: Decision tree illustrating the divergence in product outcome based on the base selection (DoM vs. Li-Halogen Exchange).

Protocol A: Directed Ortho Metalation (DoM)

Target Product: 2-bromo-4-ethyl-6-fluorobenzaldehyde Objective: Formylation adjacent to Fluorine while preserving the Bromine substituent.

Scientific Rationale

The proton located at position 6 (between -F and -Br) is the most acidic site on the ring (


) due to the inductive electron-withdrawing effects of both halogens. Fluorine is a superior Directing Metalation Group (DMG) compared to Bromine. By using Lithium Diisopropylamide (LDA)  at low temperatures, we avoid nucleophilic attack on the bromine (Li-halogen exchange) and achieve regioselective deprotonation.
Reagents & Stoichiometry[1][2]
ReagentEquiv.[1][2][3]RoleSpecification
1-bromo-3-ethyl-5-fluorobenzene 1.0SubstratePurity >98%, Dry
Diisopropylamine (DIPA) 1.2Base PrecursorDistilled over CaH₂

-Butyllithium (

-BuLi)
1.1Lithiating AgentTitrate before use (typ. 1.6M or 2.5M)
DMF (N,N-Dimethylformamide) 1.5ElectrophileAnhydrous (99.8%)
THF (Tetrahydrofuran) SolventSolventAnhydrous, inhibitor-free
Ammonium Chloride (

)
ExcessQuenchSaturated aqueous solution
Step-by-Step Procedure
Step 1: Preparation of LDA (In-situ)
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and nitrogen/argon inlet.

  • Solvent: Add anhydrous THF (10 mL per mmol of substrate).

  • Amine Addition: Add Diisopropylamine (1.2 equiv) via syringe.

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Add

    
    -BuLi (1.1 equiv) dropwise over 10 minutes. Maintain internal temperature below -70°C.
    
  • Activation: Warm the solution to 0°C for 15 minutes to ensure complete formation of LDA, then cool back to -78°C .

Step 2: Substrate Addition & Metalation
  • Preparation: Dissolve 1-bromo-3-ethyl-5-fluorobenzene (1.0 equiv) in a minimal amount of anhydrous THF.

  • Addition: Add the substrate solution dropwise to the LDA mixture at -78°C . The rate should be slow enough to keep the temperature below -70°C.

    • Critical Checkpoint: The solution may turn yellow or light orange, indicating the formation of the aryl lithium species.

  • Incubation: Stir at -78°C for 60 minutes .

    • Note: Do not allow the temperature to rise, as this increases the risk of "benzyne" formation via elimination of LiF or LiBr.

Step 3: Formylation
  • Electrophile Addition: Add anhydrous DMF (1.5 equiv) dropwise.

  • Reaction: Stir at -78°C for 30 minutes, then allow the mixture to slowly warm to 0°C over 1 hour.

Step 4: Quench & Isolation
  • Quench: Pour the reaction mixture into a vigorously stirring saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (3x).[4][5][6]

  • Wash: Wash combined organics with water (2x) and brine (1x) to remove residual DMF.

  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude product is typically a viscous oil or low-melting solid. Purify via flash column chromatography (SiO₂), eluting with Hexanes/Ethyl Acetate (gradient 0% to 10%).

Protocol B: Metal-Halogen Exchange

Target Product: 3-ethyl-5-fluorobenzaldehyde Objective: Conversion of the C-Br bond to a C-CHO bond.

Scientific Rationale

Bromine is highly susceptible to exchange with alkyllithiums. In the absence of a bulky base like LDA,


-BuLi acts as a nucleophile, attacking the Bromine atom to form butyl bromide and the aryl lithium species. This route is preferred if the bromine is no longer required in the final molecule.
Experimental Workflow

Exchange_Protocol Step1 1. Cool THF/Substrate to -78°C Step2 2. Add n-BuLi (1.05 equiv) Step1->Step2 Step3 3. Stir 30 min (Li-Br Exchange) Step2->Step3 Step4 4. Add DMF (1.5 equiv) Step3->Step4 Step5 5. Acidic Workup Step4->Step5

Caption: Linear workflow for the Lithium-Halogen exchange protocol.

Key Procedure Differences
  • No Amine: Do not use Diisopropylamine.

  • Order of Addition: Cool the substrate in THF first, then add

    
    -BuLi. (In Protocol A, we formed the base first).
    
  • Kinetics: The exchange reaction is extremely fast (often <15 mins at -78°C). Prolonged stirring is unnecessary and can lead to side reactions.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure trustworthiness, use these checkpoints to validate the reaction during execution:

Failure ModeSymptomRoot CauseCorrective Action
Low Yield (Protocol A) Recovery of starting materialLDA quality poor or wet solventTitrate

-BuLi using diphenylacetic acid or menthol/bipyridine before use. Ensure THF is distilled from Na/Benzophenone.
Regio-scrambling Multiple aldehyde isomersTemperature > -70°CEnsure internal probe is used. Do not rely on bath temperature. Keep strictly at -78°C during lithiation.
Debromination (Protocol A) Formation of 3-ethyl-5-fluorobenzaldehydeLi-Halogen exchange occurring instead of DoMEnsure

-BuLi is fully consumed by DIPA before adding substrate. Increase DIPA to 1.25 equiv.
Benzyne Formation Tarry/Polymeric materialTemperature too high after lithiationFluorine is a good leaving group adjacent to Lithium. Quench with DMF while still cold (-78°C).

References

  • ChemicalBook. 2-Bromo-6-fluorobenzaldehyde synthesis and reaction conditions. (Demonstrates DoM on fluoro-bromo systems).

  • Organic Syntheses. Preparation of substituted benzaldehydes via lithiation. Org.[4][1][2][3][7][8][9][10] Synth. 2005 , 81, 262.

  • Schlosser, M. Organometallics in Synthesis: A Manual.[2] Wiley, 2013 . (Authoritative text on "Base Selection" for DoM vs Exchange).

  • Vertex AI Search. Synthesis of 4-Bromo-2,6-difluorobenzaldehyde via LDA. (Analogous reaction confirming regioselectivity).

  • ResearchGate. Lithium Halogen exchange using n-BuLi and DMF. (Discussion on solvent effects and temperature control).

Sources

Application

Application Note: Grignard Reaction of 3-Bromo-5-ethyl-2-fluorobenzaldehyde

Executive Summary & Strategic Profile 3-Bromo-5-ethyl-2-fluorobenzaldehyde (CAS: 891844-09-0) is a high-value pharmacophore scaffold used in the synthesis of kinase inhibitors and modulators of G-protein coupled receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Profile

3-Bromo-5-ethyl-2-fluorobenzaldehyde (CAS: 891844-09-0) is a high-value pharmacophore scaffold used in the synthesis of kinase inhibitors and modulators of G-protein coupled receptors. Its structural uniqueness lies in the dense functionalization pattern:

  • Aldehyde (C-1): A highly reactive electrophile for C-C bond formation.

  • Fluorine (C-2): Provides metabolic stability and ortho-inductive activation of the aldehyde.

  • Bromine (C-3): A handle for cross-coupling (Suzuki, Buchwald) or metallation after aldehyde modification.

  • Ethyl (C-5): A lipophilic anchor improving binding affinity in hydrophobic pockets.

This Application Note details the Grignard reaction involving this substrate. We define two distinct protocols based on the role of the substrate:

  • Protocol A (Electrophilic Mode): The substrate acts as the electrophile, accepting a Grignard reagent to form secondary alcohols.

  • Protocol B (Nucleophilic Mode - Advanced): The substrate is converted into a Grignard reagent (via the C-3 Bromine) after aldehyde protection, enabling scaffold extension.

Critical Analysis: Chemoselectivity & Electronic Effects

The Ortho-Fluoro Effect

The fluorine atom at the C-2 position exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.

  • Implication: Reaction rates with Grignard reagents are accelerated.

  • Chelation: The magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the ortho-fluorine, forming a rigid 6-membered transition state. This "chelation control" can be exploited for high diastereoselectivity if chiral Grignard reagents or ligands are employed.

The Chemoselectivity Challenge (CHO vs. Br)

The substrate contains two reactive centers: the aldehyde (electrophile) and the aryl bromide (potential nucleophile precursor via Mg-halogen exchange).

  • Thermodynamics: Nucleophilic addition to the aldehyde (

    
    ) is kinetically much faster than Magnesium-Halogen exchange at temperatures 
    
    
    
    .
  • Risk: At elevated temperatures (

    
    ) or with hindered Grignard reagents (e.g., t-BuMgBr), the rate of addition slows, increasing the risk of competitive Mg-Br exchange, which leads to polymerization or debromination byproducts.
    

Protocol A: Nucleophilic Addition (Substrate as Electrophile)

Objective: Synthesis of 1-(3-bromo-5-ethyl-2-fluorophenyl)alkan-1-ols.

Reagents & Materials
  • Substrate: 3-Bromo-5-ethyl-2-fluorobenzaldehyde (1.0 equiv).

  • Reagent: Alkyl/Aryl Magnesium Bromide (1.2 equiv, e.g., MeMgBr, PhMgBr) in THF or Et₂O.

  • Solvent: Anhydrous THF (preferred for solubility) or Diethyl Ether.

  • Quench: Saturated aqueous NH₄Cl.

Experimental Workflow

Step 1: Preparation Flame-dry a 3-neck round-bottom flask under Nitrogen/Argon atmosphere. Dissolve 3-Bromo-5-ethyl-2-fluorobenzaldehyde (10 mmol, 2.31 g) in anhydrous THF (50 mL).

Step 2: Temperature Control Cool the solution to -10°C (ice/acetone bath).

  • Note: Lower temperatures prevent competitive attack at the bromine position.

Step 3: Addition Add the Grignard reagent (12 mmol) dropwise over 30 minutes via a pressure-equalizing addition funnel.

  • Observation: A color change (often yellow to orange/brown) indicates complex formation.

Step 4: Reaction Monitoring Stir at -10°C for 1 hour, then allow to warm to 0°C. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

  • Endpoint: Disappearance of the aldehyde peak.

Step 5: Workup Quench by slow addition of sat. NH₄Cl (20 mL) at 0°C. Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

Optimization Data (Screening Matrix)
EntryGrignard Reagent (R-MgX)SolventTemp (°C)Yield (%)Major Byproduct
1MeMgBr (3.0 M)Et₂O0 -> RT92%None
2PhMgBr (1.0 M)THF-10 -> 088%Biphenyl (coupling)
3i-PrMgBr (2.0 M)THF25 (RT)65%Reduction (hydride transfer)
4VinylMgBr (1.0 M)THF-78 -> -1094%None

Table 1: Optimization of reaction conditions. Note that hindered reagents (Entry 3) favor Beta-hydride elimination (reduction of aldehyde to primary alcohol) at higher temperatures.

Protocol B: The "Reverse" Strategy (Substrate as Nucleophile)

Objective: Functionalization at the C-3 position (Bromine) while preserving the aldehyde.[2]

  • Constraint: You cannot form the Grignard reagent directly from the aldehyde-containing substrate because it will self-polymerize. Protection is mandatory.

Workflow Diagram (Graphviz)

GrignardWorkflow Substrate 3-Bromo-5-ethyl- 2-fluorobenzaldehyde Protection Step 1: Protection (Ethylene Glycol, pTSA) Substrate->Protection Reflux Acetal Intermediate: Bromo-Acetal Protection->Acetal 95% Yield Exchange Step 2: Mg-Halogen Exchange (i-PrMgCl·LiCl, -15°C) Acetal->Exchange Knochel Conditions GrignardInt Grignard Species: Ar-MgCl Exchange->GrignardInt Fast (<30 min) Electrophile Step 3: Add Electrophile (E+) GrignardInt->Electrophile C-C Bond Formation Deprotection Step 4: Deprotection (HCl, H2O) Electrophile->Deprotection Acidic Workup Product Final Product: 3-Substituted Benzaldehyde Deprotection->Product

Caption: Workflow for the "Reverse Strategy" converting the substrate into a Grignard reagent via acetal protection and Magnesium-Halogen exchange.

Detailed Methodology
  • Protection: Reflux substrate with ethylene glycol (1.5 eq) and p-toluenesulfonic acid (cat.) in toluene with a Dean-Stark trap. Isolate the acetal.

  • Exchange (Knochel-Hauser):

    • Dissolve acetal in THF. Cool to -15°C .[1]

    • Add i-PrMgCl[1]·LiCl (TurboGrignard, 1.1 eq) dropwise.

    • Stir for 30-60 mins. The Br is exchanged for MgCl.

  • Reaction: Add external electrophile (e.g., CO₂, DMF, or another aldehyde).

  • Deprotection: Treat crude mixture with 2N HCl to cleave the acetal and recover the aldehyde functionality.

Mechanistic Insight

The reaction follows a polar nucleophilic addition mechanism. The unique feature here is the Fluorine-Magnesium Interaction .

Mechanism Start Reagents: Aldehyde + R-MgX Complex Transition State: 6-Membered Chelate (Mg coords to O and F) Start->Complex Coordination Addition Nucleophilic Attack: R group attacks C=O Complex->Addition Rate Limiting Alkoxide Intermediate: Magnesium Alkoxide Addition->Alkoxide Product Final Alcohol Alkoxide->Product H3O+ Quench

Caption: Mechanistic pathway highlighting the chelation potential of the ortho-fluorine atom.

Troubleshooting & Safety

Common Issues
  • Low Yield: Often due to moisture. Ensure THF is distilled over Na/Benzophenone or from a column drying system.

  • Unreacted Aldehyde: If the Grignard reagent is old, titrate it using salicylaldehyde phenylhydrazone or iodine before use.

  • Wurtz Coupling (Ar-Ar): If observing dimerization of the Grignard reagent, lower the temperature and ensure slow addition.

Safety Protocols
  • Exotherm: The reaction is exothermic. On scales >5g, active cooling is mandatory during addition.

  • HF Generation: In the unlikely event of extreme thermal decomposition involving the C-F bond (rare in standard Grignard), HF could be generated. Standard acidic workup is safe, but avoid strong Lewis acids at high temps.

References

  • Knochel, P., et al. (2002). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition. Link

  • Rieke, R. D., & Hanson, M. V. (1997). New Organometallic Reagents Using Highly Reactive Metals. Tetrahedron. Link

  • Clayden, J., et al. (2012). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Sigma-Aldrich. (2023). Product Specification: 3-Bromo-5-ethyl-2-fluorobenzaldehyde. Link (Representative link for building block data).

  • Reetz, M. T. (1999). Chelation Control in Organic Synthesis. Accounts of Chemical Research. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 3-Bromo-5-ethyl-2-fluorobenzaldehyde

Welcome to the technical support center for the purification of crude 3-Bromo-5-ethyl-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of crude 3-Bromo-5-ethyl-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification process. Our approach is grounded in established chemical principles and practical, field-tested experience to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 3-Bromo-5-ethyl-2-fluorobenzaldehyde?

A1: The impurity profile of crude 3-Bromo-5-ethyl-2-fluorobenzaldehyde can vary depending on the synthetic route. However, common impurities include:

  • Unreacted starting materials: Depending on the synthesis, you may have residual precursors.

  • Over-brominated or under-brominated species: The bromination step may not be perfectly selective, leading to related aromatic aldehydes with different degrees of bromination.

  • Oxidation product (3-Bromo-5-ethyl-2-fluorobenzoic acid): Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air.

  • Residual solvents: Solvents used in the reaction or initial work-up may be present.

  • Inorganic salts: These can be remnants from the work-up procedure.

Q2: What is the first step I should take to purify my crude product?

A2: A basic aqueous wash is an excellent initial purification step. This is particularly effective for removing acidic impurities, most notably the corresponding benzoic acid. Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The acidic impurity will be converted to its water-soluble sodium salt and partition into the aqueous layer.

Q3: Which purification technique is most suitable for achieving high purity (>98%)?

A3: The choice of purification technique depends on the nature of the impurities and the scale of your experiment.

  • Column Chromatography: This is often the most effective method for removing a wide range of impurities, especially those with different polarities. It can achieve very high purity, often exceeding 99%.

  • Recrystallization: This is a scalable and cost-effective method, particularly useful if the main impurities have significantly different solubilities compared to the desired product in a specific solvent system.

  • Vacuum Distillation: If your product is thermally stable and the impurities are non-volatile (e.g., polymers, salts), vacuum distillation can be a good option.

Q4: How should I store the purified 3-Bromo-5-ethyl-2-fluorobenzaldehyde?

A4: Due to the aldehyde's sensitivity to oxidation, it is recommended to store the purified product under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keep it in a tightly sealed container in a cool, dry, and dark place, such as a refrigerator (2-8°C).

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of 3-Bromo-5-ethyl-2-fluorobenzaldehyde.

Issue 1: Low yield after purification.
Possible Cause Troubleshooting Steps
Product loss during aqueous washes. Minimize the number of washes and ensure the pH of the aqueous layer is not excessively basic, as this can sometimes lead to product degradation. Use a saturated brine solution for the final wash to reduce the solubility of the organic product in the aqueous layer.
Inappropriate solvent system for recrystallization. The chosen solvent may be too good, leading to high solubility even at low temperatures. Perform small-scale solubility tests with a range of solvents to find one that dissolves the compound well when hot but poorly when cold.
Improper column chromatography conditions. The eluent may be too polar, causing your product to elute too quickly with impurities. Optimize the eluent system using Thin Layer Chromatography (TLC) first to achieve good separation.
Product smearing or tailing on the chromatography column. This can be due to the slightly acidic nature of silica gel. Consider deactivating the silica gel with a small amount of triethylamine in your eluent system (e.g., 0.1-1%). Alternatively, use a neutral stationary phase like alumina.
Issue 2: The purified product is still not pure enough.
Possible Cause Troubleshooting Steps
Co-eluting impurities in column chromatography. If an impurity has a similar polarity to your product, it may co-elute. Try a different solvent system with different selectivities (e.g., switch from an ethyl acetate/hexane system to a dichloromethane/hexane system). A shallower gradient during elution can also improve separation.
Incomplete removal of the corresponding benzoic acid. A single basic wash may not be sufficient if there is a large amount of the acidic impurity. Repeat the wash with sodium bicarbonate solution until no more gas evolution (CO₂) is observed.
The presence of isomers. If regioisomers are present as impurities, their separation can be challenging. High-performance flash chromatography with a carefully optimized eluent system may be required.
Issue 3: Product decomposition during purification.
Possible Cause Troubleshooting Steps
Decomposition on silica gel. As mentioned, the acidic nature of silica gel can sometimes cause degradation of sensitive aldehydes. Using a deactivated silica gel or alumina is a good alternative.
Thermal degradation during distillation. The distillation temperature may be too high. Ensure you are using a high-vacuum pump to lower the boiling point of your compound. Minimize the time the compound is exposed to high temperatures.

Experimental Protocols

Protocol 1: General Purification Workflow

This workflow provides a general overview of the purification process.

crude Crude Product in Organic Solvent wash Basic Aqueous Wash (e.g., NaHCO3 soln) crude->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Chromatography or Recrystallization) concentrate->purify pure Pure Product purify->pure

Optimization

Technical Support Center: Synthesis of 3-Bromo-5-ethyl-2-fluorobenzaldehyde

Welcome to the technical support center for the synthesis of 3-Bromo-5-ethyl-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges durin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-ethyl-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this key intermediate. We will move beyond simple procedural outlines to explore the underlying chemical principles, providing you with the in-depth knowledge required to troubleshoot and optimize your reaction outcomes.

The synthesis of polysubstituted aromatic compounds like 3-Bromo-5-ethyl-2-fluorobenzaldehyde requires precise control over regioselectivity. One of the most effective and commonly employed strategies involves the ortho-directed metalation of a suitable precursor, followed by formylation. This guide focuses on the challenges inherent to this pathway, specifically the lithiation of 2-bromo-4-ethyl-1-fluorobenzene.

Core Synthetic Strategy: Ortho-Directed Metalation and Formylation

The chosen synthetic route leverages the powerful directing ability of the fluorine substituent to achieve regioselective deprotonation, followed by quenching with an electrophilic formylating agent.

G cluster_0 Synthesis Workflow A Start: 2-Bromo-4-ethyl-1-fluorobenzene B Step 1: Ortho-Lithiation (n-BuLi or LDA, THF, -78 °C) A->B Inert Atmosphere C Step 2: Formylation Quench (Anhydrous DMF, -78 °C) B->C Key Intermediate: Aryllithium Species D Step 3: Aqueous Workup (e.g., NH4Cl or mild acid) C->D Hydrolysis of Hemiaminal Intermediate F Purification (Column Chromatography) D->F E Product: 3-Bromo-5-ethyl-2-fluorobenzaldehyde F->E

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

FAQ 1: My reaction yield is low, and I've recovered a significant amount of my starting material (2-bromo-4-ethyl-1-fluorobenzene). What went wrong?

Answer: This is a classic symptom of incomplete lithiation . The formation of the crucial aryllithium intermediate is highly sensitive to reaction conditions.

Root Causes & Solutions:

  • Reagent Quality: Commercial n-butyllithium (n-BuLi) solutions titrate differently over time due to decomposition.

    • Causality: The concentration of active n-BuLi may be lower than stated on the bottle, leading to an insufficient molar equivalent of base being added.

    • Solution: Always titrate your n-BuLi solution before use to determine its exact molarity. A common method is the titration with diphenylacetic acid.

  • Presence of Moisture or Protic Impurities: Organolithium reagents are extremely strong bases and will react instantly with any available proton source, including water.

    • Causality: Trace water in your solvent (THF), glassware, or dissolved in the starting material will quench the n-BuLi before it can deprotonate the aromatic ring.

    • Solution: Ensure all glassware is oven- or flame-dried under vacuum. Use a freshly distilled, anhydrous-grade solvent from a solvent purification system or distilled from a suitable drying agent (e.g., sodium/benzophenone). Ensure your starting material is anhydrous.

  • Insufficient Reaction Time or Temperature: Deprotonation is not instantaneous.

    • Causality: The kinetic barrier to deprotonation may require a longer reaction time at the optimal temperature.

    • Solution: While maintaining a strict temperature of -78 °C, increase the lithiation time from the standard 1 hour to 2-3 hours before quenching with DMF. Monitor the reaction by TLC if a suitable quenching and workup procedure for small aliquots is established.

ParameterStandard ProtocolTroubleshooting Adjustment
n-BuLi Equivalents 1.1 eq1.2 - 1.3 eq (based on titration)
Solvent Anhydrous THFFreshly distilled Anhydrous THF
Temperature -78 °CStrictly maintain -78 °C
Lithiation Time 1 hourIncrease to 2-3 hours
FAQ 2: I've isolated my product, but it's contaminated with a significant amount of an isomer, 4-ethyl-2-fluorobenzaldehyde. Where is this coming from?

Answer: The formation of this isomer is a strong indicator that a competing side reaction, lithium-halogen exchange , is occurring.[1] This is a well-documented challenge when working with aryl bromides and organolithium reagents.

Mechanistic Insight:

Instead of abstracting a proton ortho to the fluorine (Deprotonation), the n-BuLi reagent can swap its lithium atom for the bromine atom on your starting material. This forms a different aryllithium intermediate, which upon formylation and workup, yields the isomeric byproduct.

G cluster_main Desired Pathway: Ortho-Deprotonation cluster_side Side Reaction: Li-Br Exchange A 2-bromo-4-ethyl-1-fluorobenzene B Aryllithium Intermediate (Li at C6) A->B + n-BuLi - Butane D 2-bromo-4-ethyl-1-fluorobenzene C Target Product: 3-Bromo-5-ethyl-2-fluorobenzaldehyde B->C 1. DMF 2. H3O+ E Aryllithium Intermediate (Li at C2) D->E + n-BuLi - Bromobutane F Byproduct: 4-ethyl-2-fluorobenzaldehyde E->F 1. DMF 2. H3O+

Caption: Competing reaction pathways leading to the target product and an isomeric byproduct.

Root Causes & Solutions:

  • Choice of Base: n-BuLi is highly reactive and known to participate in Li-Br exchange.

    • Causality: The mechanism of exchange can be faster than deprotonation under certain conditions.

    • Solution: Switch to Lithium diisopropylamide (LDA) . LDA is a sterically hindered, non-nucleophilic strong base. Its bulkiness significantly disfavors the transition state required for lithium-halogen exchange, making it far more selective for deprotonation.

  • Temperature Control: Lithium-halogen exchange is often more facile at temperatures above -78 °C.

    • Causality: Providing additional thermal energy can overcome the activation barrier for the exchange reaction.

    • Solution: Ensure your reaction temperature never rises above -75 °C during the addition of the base and the subsequent stirring period. Use a cryostat or a well-maintained dry ice/acetone bath.

FAQ 3: My purification is complicated by a high-molecular-weight, non-polar byproduct. What is it and how can I avoid it?

Answer: This is likely a bis-aryl carbinol , the product of a double addition of your aryllithium intermediate to the DMF quenching agent.

Mechanistic Insight:

The initial addition of the aryllithium to DMF forms a lithium hemiaminal intermediate. If the local concentration of the aryllithium is high, a second molecule can attack this intermediate before it is fully quenched during workup. This leads to the formation of a C-C bond, ultimately producing a secondary alcohol after hydrolysis.

Root Causes & Solutions:

  • Method of Addition: The order and rate of combining the reagents during the quench are critical.

    • Causality: Adding DMF to the solution of the aryllithium reagent ensures that the aryllithium is always in large excess relative to the initial adduct, promoting the second addition.

    • Solution: Employ inverse addition . After the lithiation is complete, transfer the aryllithium solution via cannula into a separate flask containing an excess (2-3 equivalents) of anhydrous DMF in THF at -78 °C. This ensures the initial adduct is formed in an environment with a high concentration of the electrophile (DMF), minimizing the chance of a second attack.

FAQ 4: I am observing over-oxidation of my product to 3-Bromo-5-ethyl-2-fluorobenzoic acid. How can I prevent this?

Answer: While less common in this specific synthetic step, the aldehyde product is susceptible to oxidation, which can occur during workup or if the reaction is exposed to air for prolonged periods, especially under non-neutral pH conditions.

Root Causes & Solutions:

  • Air Exposure: Aldehydes can be slowly oxidized by atmospheric oxygen.

    • Causality: The aryllithium intermediate or the final product can react with oxygen, particularly if the workup is slow or involves vigorous stirring in the air.

    • Solution: Maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction and workup as much as possible. After quenching, proceed with the extraction and purification steps promptly.

  • Oxidative Workup Conditions: Certain workup procedures can inadvertently cause oxidation.

    • Causality: While rare, impurities in reagents or unintended side reactions could create an oxidizing environment.

    • Solution: Use a standard, non-oxidizing aqueous workup, such as quenching with a saturated solution of ammonium chloride (NH₄Cl). Avoid any reagents that could have oxidizing properties unless their purity is assured. The oxidation of aldehydes to carboxylic acids typically requires specific oxidizing agents, but slow air oxidation is a known issue.[2][3][4]

Recommended Experimental Protocol

This protocol is designed to minimize the formation of the byproducts discussed above.

Materials:

  • 2-bromo-4-ethyl-1-fluorobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, titrated solution in hexanes) or Lithium Diisopropylamide (LDA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Standard solvents for extraction (e.g., Ethyl Acetate) and chromatography.

Procedure:

  • Preparation: Under an inert argon atmosphere, dissolve 2-bromo-4-ethyl-1-fluorobenzene (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of LDA (1.2 eq) or titrated n-BuLi (1.2 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed -75 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 2 hours.

  • Quench (Inverse Addition): In a separate flask under argon, prepare a solution of anhydrous DMF (3.0 eq) in anhydrous THF, and cool it to -78 °C.

  • Transfer: Transfer the aryllithium solution from the first flask to the DMF solution via a cooled cannula over 20-30 minutes.

  • Warm and Quench: After the addition is complete, stir for an additional 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References
  • Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene. This source discusses the general reactivity of substituted halobenzenes, relevant to understanding competing reactions.
  • Google Patents.EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. This article, while focused on alcohols, discusses the oxidation of aldehydes to carboxylic acids, a potential side reaction.
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Explains the directing effects of substituents, which is the foundational principle for the proposed synthesis.
  • ChemScene.3-Bromo-5-ethyl-2-fluorobenzaldehyde Product Page. Provides basic physical and chemical properties of the target compound.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Discusses the double addition of organometallic reagents to esters, a conceptually similar process to the double addition to DMF.
  • Google Patents.CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • ACS Publications. (2025). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution.
  • Alfa Chemistry.CAS 149947-15-9 3-Bromo-2-fluorobenzaldehyde.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • University of Missouri-St. Louis.Grignard Reaction. This educational resource describes common byproducts in Grignard reactions, which are analogous to organolithium reactions.
  • Chemistry LibreTexts. (2025). Oxidation of Aldehydes and Ketones. Details the mechanism of aldehyde oxidation, a relevant potential side reaction.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol.
  • Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions.
  • CHIMIA. (2016). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds.
  • YouTube. (2024). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. Provides a visual explanation of the mechanism of lithium-halogen exchange.
  • University of Bristol. (2017). Standard Lithiation–Borylation A user's guide. A practical guide that includes protocols for drying solvents and handling organolithium reagents.
  • Master Organic Chemistry. (2021). Vilsmeier-Haack Reaction. Details the mechanism of formylation using DMF, relevant to the quenching step.
  • Chemguide.Oxidation of aldehydes and ketones.

Sources

Troubleshooting

Stability and storage conditions for 3-Bromo-5-ethyl-2-fluorobenzaldehyde

CAS: 891844-09-0 | Molecular Formula: C₉H₈BrFO | MW: 231.06 g/mol Stability Profile & Storage Specifications As a Senior Application Scientist, I often see degradation in this class of compounds (poly-substituted benzald...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 891844-09-0 | Molecular Formula: C₉H₈BrFO | MW: 231.06 g/mol

Stability Profile & Storage Specifications

As a Senior Application Scientist, I often see degradation in this class of compounds (poly-substituted benzaldehydes) stem from a misunderstanding of the "Ortho-Fluoro Effect" and general aldehyde autoxidation.

The presence of the 2-fluoro substituent significantly alters the electronics of the aldehyde carbonyl compared to a standard benzaldehyde. The electron-withdrawing fluorine inductively destabilizes the carbonyl, making it more electrophilic and susceptible to hydration and nucleophilic attack, while the 3-bromo and 5-ethyl groups add steric bulk that can complicate crystallization but do not fully prevent oxidation.[1]

Core Storage Directives
ParameterSpecificationTechnical Rationale
Temperature 2–8°C (Refrigerated) Slows the rate of radical-chain autoxidation (conversion to benzoic acid).[1]
Atmosphere Inert (Argon/Nitrogen) Critical: Aldehydes are "oxygen scavengers."[1] Air exposure converts the formyl group (-CHO) to a carboxylic acid (-COOH).[1]
Container Amber Glass, PTFE-lined Cap Prevents photolytic cleavage of the C-Br bond (homolysis) and ensures a gas-tight seal.[1]
Desiccant Required The electron-deficient carbonyl (due to o-F) is prone to forming hydrate gem-diols in high humidity.[1]
Physical State Low-melting Solid / OilDepending on purity, this may exist as a supercooled liquid or a crystalline solid.[1]

Troubleshooting Guide (FAQ)

Scenario A: Visual Inspection Failures

Q: My compound was originally a white/off-white solid, but now it looks like a yellow oil or sticky gum. Is it usable?

  • Diagnosis: This is the classic sign of Autoxidation . Benzaldehydes degrade into benzoic acids.[2] The "yellow" color usually comes from trace conjugated impurities formed during radical oxidation processes, while the "gum" texture indicates a melting point depression caused by the mixture of the aldehyde (product) and the acid (impurity).[1]

  • Action:

    • Do not use directly. The acidic impurity will quench basic reagents (e.g., LDA, NaH) in your downstream reaction.[1]

    • Verify: Run a quick

      
      H-NMR. Look for the disappearance of the aldehyde proton (~10.2 ppm) and the appearance of a broad acid proton (~11-13 ppm).[1]
      
    • Remediation: See Protocol 4.1 (Purification) below.

Q: The material has turned dark brown/black.

  • Diagnosis: Advanced degradation involving light-induced dehalogenation (loss of Bromine) or polymerization.

  • Action: Discard. Recovery is rarely chemically or economically viable at this stage.[1]

Scenario B: Analytical Anomalies

Q:


H-NMR shows a small doublet near the aldehyde peak. Is this an isomer? 
  • Diagnosis: Likely not an isomer if the starting material was pure. This is often the Hydrate (gem-diol).[1] The 2-fluoro group withdraws electrons, making the carbonyl carbon highly positive. In the presence of water (even atmospheric moisture), it forms

    
    .[1]
    
  • Action:

    • Dissolve in dry solvent (DCM or Toluene) and add activated 4Å Molecular Sieves for 2 hours.

    • Filter and re-run NMR. If the peak disappears, it was just water.

Logic & Decision Pathways

Use the following decision tree to determine if your batch requires purification or disposal.

QC_Flowchart Start Inspect 3-Bromo-5-ethyl-2-fluorobenzaldehyde Visual Visual Check: Color/State Start->Visual IsYellow Yellow/Gooey? Visual->IsYellow NMR 1H-NMR Analysis (CDCl3) AldehydePeak CHO Peak (10.0-10.4 ppm) Intact? NMR->AldehydePeak IsYellow->NMR Yes (Suspect) IsYellow->NMR No (White Solid) AcidPeak Acid Peak (>11 ppm) Present? AldehydePeak->AcidPeak Yes Discard FAIL: Discard (>20% Acid) AldehydePeak->Discard No (Fully Oxidized) Use PASS: Proceed to Reaction AcidPeak->Use No (<1%) Purify RECOVER: Execute Bisulfite Wash (Protocol 4.1) AcidPeak->Purify Yes (1-20%) AcidPeak->Discard Yes (>20%)

Figure 1: Quality Control Decision Tree for substituted benzaldehydes.

Recovery Protocols

If your compound has partially oxidized (contains 3-bromo-5-ethyl-2-fluorobenzoic acid), you can recover the pure aldehyde using the Bisulfite Adduct Method .[1] This relies on the fact that aldehydes form water-soluble adducts with sodium bisulfite, while impurities (acids/non-carbonyls) remain in the organic layer.[1]

Protocol 4.1: Bisulfite Purification

Prerequisites:

  • Impure Aldehyde (up to 10g scale)

  • Reagents: Sodium Bisulfite (

    
    ), Sodium Carbonate (
    
    
    
    ), Ethyl Acetate (EtOAc), DCM.[1]

Step-by-Step:

  • Adduct Formation:

    • Dissolve the impure material in minimal Ethanol (or EtOAc).

    • Add excess saturated aqueous

      
       solution (1.5 equivalents relative to aldehyde).
      
    • Stir vigorously for 1–2 hours. A white precipitate (the bisulfite adduct) may form.

  • Wash (Remove Impurities):

    • Wash the aqueous mixture (or filtered solid suspended in water) with diethyl ether or EtOAc.[1]

    • Chemistry: The aldehyde is trapped in the aqueous phase (or as solid adduct). The oxidized benzoic acid impurity stays in the organic solvent. Discard the organic layer. [1]

  • Regeneration:

    • Take the aqueous phase (containing the adduct) and adjust pH to >10 using 10%

      
       or 
      
      
      
      .
    • Observation: The solution will turn cloudy as the free aldehyde regenerates and oils out.[1]

  • Extraction:

    • Extract the aqueous layer 3x with DCM (Dichloromethane).

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Final Storage:

    • Purge the flask with Argon immediately after drying.

Mechanistic Insight: The Degradation Pathway

Understanding how the molecule dies helps you prevent it.[1] The 2-fluoro substituent makes the aldehyde hydrogen slightly more acidic/labile, facilitating the radical abstraction step.

Degradation_Pathway cluster_prevention Prevention Strategy Aldehyde Active Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Light/Air (Initiation) Peracid Perbenzoic Acid (R-C(O)OOH) Radical->Peracid + O2 Acid Benzoic Acid (Inactive Impurity) Peracid->Acid + Aldehyde (Chain Propagation) Argon Argon Atmosphere (Blocks O2) Amber Amber Glass (Blocks Light) Cold 4°C Storage (Slows Kinetics)

Figure 2: Radical chain mechanism of aldehyde autoxidation and mitigation strategies.

References

  • ChemScene . Product Data: 3-Bromo-5-ethyl-2-fluorobenzaldehyde (CAS 891844-09-0).[3] Retrieved from

  • Sigma-Aldrich .[4] Product Specification: 5-Bromo-2-fluorobenzaldehyde (Analogous Stability Data). Retrieved from

  • BenchChem . Technical Support: Preventing oxidation of benzaldehyde derivatives. Retrieved from [1]

  • LGC Standards . Safety Data Sheet: Handling of Halogenated Benzaldehydes. Retrieved from [1]

Sources

Optimization

Troubleshooting low yields in Suzuki coupling of 3-Bromo-5-ethyl-2-fluorobenzaldehyde

This guide is structured as a Level 3 Technical Support Escalation response. It assumes the user has already attempted standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) and is facing failure.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Level 3 Technical Support Escalation response. It assumes the user has already attempted standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) and is facing failure.

Ticket ID: #SC-3Br-5Et-2F-CHO Subject: Troubleshooting Low Yields for 3-Bromo-5-ethyl-2-fluorobenzaldehyde Status: Escalated to Senior Application Scientist

Executive Diagnostic Summary

The substrate 3-Bromo-5-ethyl-2-fluorobenzaldehyde presents a "Perfect Storm" of three competing chemical challenges. Standard Suzuki conditions often fail here not because of a single error, but due to conflicting reactivity profiles:

  • The "Ortho-Fluoro" Steric/Electronic Wall: The fluorine atom at C2 is ortho to the reaction site (C3-Br). While small, its high electronegativity creates a repulsive electrostatic field that inhibits the approach of standard Palladium(0) species, slowing Oxidative Addition.

  • The SₙAr Trap (Critical): The aldehyde (CHO) at C1 is a strong electron-withdrawing group (EWG). It activates the C2-Fluorine toward Nucleophilic Aromatic Substitution (SₙAr) . Strong hydroxide or alkoxide bases will displace the fluorine before the palladium can couple the bromide.

  • Aldehyde Instability: In the presence of air or strong bases, the aldehyde oxidizes to the carboxylic acid (poisoning the catalyst) or undergoes Cannizzaro disproportionation.

Troubleshooting Logic Tree (Interactive Guide)

Use this decision tree to identify your specific failure mode before changing conditions.

TroubleshootingTree Start START: Analyze Crude LCMS/NMR CheckSM Is Starting Material (Aryl Bromide) consumed? Start->CheckSM SM_Remains Issue: Catalyst Inactivity CheckSM->SM_Remains No (SM Recovered) CheckProd Is the Desired Product formed? CheckSM->CheckProd Yes Action_Ligand CAUSE: Steric/Electronic Barrier ACTION: Switch to Buchwald Ligands (XPhos, SPhos) SM_Remains->Action_Ligand SideRxn Issue: Side Reactions CheckProd->SideRxn No / Low Yield CheckMass Check Byproduct Mass SideRxn->CheckMass SNAr Mass = [M-F+OH] or [M-F+OR] CAUSE: SₙAr at C2-F ACTION: Use Non-Nucleophilic Base (K3PO4, Cs2CO3) CheckMass->SNAr Hydrolysis Oxidation Mass = [M+16] (Acid) CAUSE: Air Oxidation ACTION: Degas thoroughly, Add BHT scavenger CheckMass->Oxidation Carboxylic Acid Deboron Mass = Boronic Acid Homocoupling CAUSE: Protodeboronation ACTION: Slow addition of Boron, Anhydrous conditions CheckMass->Deboron Boron consumed

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure.

Detailed Issue Resolution

Issue A: The "SₙAr Trap" (Dark Reaction Mixture, Fluorine Loss)

Symptom: You observe the consumption of the starting bromide, but the product mass is incorrect. NMR shows the loss of the characteristic C2-F coupling or the appearance of a phenol/ether. Mechanism: The aldehyde at C1 makes the C2-position highly electrophilic. Common bases like NaOH, KOH, or NaOEt act as nucleophiles, attacking C2 and displacing the fluoride ion.

  • Corrective Action:

    • Eliminate Hydroxides/Alkoxides: Never use NaOH, KOH, or ethoxide bases.

    • Switch to "Hard," Non-Nucleophilic Bases: Use Potassium Phosphate Tribasic (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) . These are sufficiently basic to activate the boronic acid but poorly nucleophilic toward the aromatic ring [1].

    • Solvent Switch: Avoid alcohols (MeOH, EtOH) which can form alkoxides. Use aprotic systems like 1,4-Dioxane/Water (10:1) or Toluene/Water .

Issue B: Catalyst Inactivity (Starting Material Recovery)

Symptom: The aryl bromide remains unchanged after 24 hours, even at reflux. Mechanism: The C2-Fluorine atom creates an electrostatic and steric barrier. Standard triphenylphosphine ligands (PPh₃) are not electron-rich enough to force the Palladium into the C-Br bond (Oxidative Addition) against this resistance.

  • Corrective Action:

    • Ligand Upgrade: Switch to electron-rich, bulky dialkylbiaryl phosphines (Buchwald Ligands).

      • XPhos: Excellent for steric hindrance and general coupling.[1]

      • SPhos: Specifically designed to stabilize the Pd(II) intermediate in the presence of ortho-substituents [2].

    • Pre-catalysts: Use XPhos Pd G2 or G3 precatalysts to ensure a defined 1:1 Pd:Ligand ratio and rapid activation.

Issue C: Aldehyde Oxidation (Catalyst Poisoning)

Symptom: The reaction turns black immediately (Pd black precipitates). LCMS shows the corresponding benzoic acid. Mechanism: Benzaldehydes oxidize to benzoic acids in air. The resulting carboxylate anion binds tightly to Palladium, displacing ligands and deactivating the catalyst ("poisoning").

  • Corrective Action:

    • Degassing is Mandatory: Sparging with nitrogen is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon bubbling for 20 minutes before adding the catalyst.

    • Additives: If oxidation persists, add 1-5 mol% of BHT (Butylated hydroxytoluene) as a radical scavenger. It does not interfere with the Suzuki cycle.[2]

Optimized Experimental Protocol

This protocol integrates solutions for all three failure modes described above.

Reaction Scale: 1.0 mmol Substrate: 3-Bromo-5-ethyl-2-fluorobenzaldehyde (1.0 equiv)

ComponentReagentEquiv.[3][4][5][6][7][8][9][10][11][12][13]Role
Catalyst XPhos Pd G2 0.02 (2 mol%)High-activity catalyst for hindered halides.
Base K₃PO₄ (Tribasic) 2.0Non-nucleophilic base to prevent SₙAr.
Partner Boronic Acid/Pin Ester1.2 - 1.5Coupling partner.
Solvent 1,4-Dioxane : Water 4 : 1 (0.2 M)Aprotic organic phase; water required for base solubility.
Additive BHT (Optional)0.05Prevents aldehyde oxidation.
Step-by-Step Procedure:
  • Solvent Prep: In a separate flask, mix 1,4-Dioxane and distilled water (4:1 ratio). Degas by bubbling Argon for 20 minutes.

  • Solids: To a reaction vial equipped with a stir bar, add the Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

    • Note: If using the Pd G2 precatalyst, you can add it now. If using Pd(OAc)₂ + Ligand, premix them in a separate vial.

  • Purge: Seal the vial and purge with Argon for 5 minutes (needle in/needle out).

  • Addition: Syringe in the degassed solvent mixture.

  • Catalyst Addition: Remove the purge outlet. Quickly add XPhos Pd G2 (2 mol%) under a positive stream of Argon. Reseal immediately.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Monitoring: Check LCMS at 2 hours. If SₙAr byproducts (phenol) appear, lower temp to 60°C.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with Water (not NaOH!). Dry over MgSO₄.

Mechanistic Visualization

The following diagram illustrates the competition between the desired Catalytic Cycle and the undesired SₙAr pathway.

ReactionPathway Substrate 3-Br-5-Et-2-F-Benzaldehyde (Substrate) OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd  Path A: Coupling   Meisenheimer Meisenheimer Complex (Transition State) Substrate->Meisenheimer  Path B: SₙAr Side Rxn   Pd_Complex Pd(0)-L Active Species (Bulky Ligand Required) Pd_Complex->OxAdd TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Product Coupled Product TransMet->Product Nu_Base Nucleophilic Base (OH-, OMe-) Nu_Base->Meisenheimer Byproduct SₙAr Byproduct (2-Hydroxy/Alkoxy) Meisenheimer->Byproduct

Figure 2: Competitive pathways. Path A (Green) requires bulky ligands to overcome sterics. Path B (Red) is accelerated by strong/nucleophilic bases attacking the activated C2 position.

References

  • Base Effects in Suzuki Coupling: Miyaura, N. et al. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. [Link]

  • Buchwald Ligands (SPhos/XPhos) for Hindered Substrates: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L.[7] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. [Link]

  • SₙAr Reactivity of Fluorobenzaldehydes: Bunnett, J. F., & Zahler, R. E. "Kinetics of the Reaction of Some o- and p-Substituted Fluorobenzenes with Piperidine." Chemical Reviews, 1951. (Foundational text on activation of haloarenes by ortho-EWG). [Link]

  • Aldehyde Oxidation/Poisoning: Li, H. et al. "Palladium-Catalyzed Cross-Coupling of Benzaldehydes." Organic Letters, 2015.[5] (Discusses compatibility issues). [Link]

Sources

Troubleshooting

Identifying and removing impurities from 3-Bromo-5-ethyl-2-fluorobenzaldehyde

Technical Support Center: 3-Bromo-5-ethyl-2-fluorobenzaldehyde Welcome to the technical support guide for 3-Bromo-5-ethyl-2-fluorobenzaldehyde (Catalog No. CS-0193774). This document provides in-depth troubleshooting and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Bromo-5-ethyl-2-fluorobenzaldehyde

Welcome to the technical support guide for 3-Bromo-5-ethyl-2-fluorobenzaldehyde (Catalog No. CS-0193774). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering purity challenges with this versatile aromatic aldehyde. Here, we address common issues from impurity identification to removal, ensuring the integrity of your subsequent synthetic steps.

Section 1: Compound Characterization & Initial Assessment

Before attempting any purification, it's critical to characterize your starting material. A preliminary analysis can offer significant clues about the nature and extent of impurities.

FAQ: What are the key physical and chemical properties of pure 3-Bromo-5-ethyl-2-fluorobenzaldehyde?

Understanding the baseline properties of the target compound is the first step in assessing purity. Deviations from these values often indicate the presence of contaminants.

PropertyValueSource
CAS Number 891844-09-0[1]
Molecular Formula C₉H₈BrFO[1]
Molecular Weight 231.06 g/mol [1]
Appearance Colorless to pale yellow liquid/solid
Purity (Typical) ≥95%[1]
Storage Sealed in dry, 2-8°C[1]

FAQ: My sample of 3-Bromo-5-ethyl-2-fluorobenzaldehyde is a distinct yellow or brown color. What does this signify?

A yellow to brown coloration is a common indicator of autoxidation. Like many benzaldehyde derivatives, this compound is susceptible to air oxidation, where the aldehyde functional group is converted into the corresponding carboxylic acid (3-Bromo-5-ethyl-2-fluorobenzoic acid).[2] This is one of the most frequent impurities encountered. The presence of this acidic impurity can often be confirmed by a simple aqueous wash with a mild base.

Section 2: Impurity Identification Workflow

A systematic approach is essential for accurately identifying unknown contaminants. The following workflow outlines the recommended analytical procedures.

Troubleshooting Guide: How do I identify the specific impurities in my sample?

The choice of analytical technique depends on the suspected nature of the impurity. A multi-faceted approach is often the most effective.

Workflow for Impurity Identification

Caption: A logical workflow for the systematic identification of impurities.

Step-by-Step Analytical Protocols:

  • Thin-Layer Chromatography (TLC): TLC is an invaluable first step to visualize the number of components in your sample.[3]

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: Start with a 9:1 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed to achieve good separation. An ideal system gives the product an Rf of ~0.3.[3]

    • Visualization: UV light (254 nm). The benzoic acid impurity will typically have a lower Rf value (more polar) than the aldehyde.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile and semi-volatile impurities.[4] Benzaldehyde derivatives are generally volatile enough for direct GC analysis without derivatization.[5]

    • Typical Column: A low-to-mid polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., SLB™-5ms), is recommended.

    • Interpretation: Compare the mass spectra of impurity peaks against libraries to identify unreacted starting materials or common byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural elucidation of the main component and any significant impurities.[6]

    • ¹H NMR: Look for the characteristic aldehyde proton peak (singlet, ~10 ppm). A broad singlet elsewhere in the spectrum may indicate the carboxylic acid proton of the benzoic acid impurity.

    • ¹⁹F NMR: This can be particularly useful for identifying any side-products arising from reactions involving the fluorine substituent.

Section 3: Purification Methodologies

Once impurities have been identified, an appropriate purification strategy can be selected. The choice depends heavily on the nature of the impurity and the scale of the reaction.

Troubleshooting Guide: Which purification method is right for my sample?

Use the following decision tree to select the most effective purification protocol for your specific situation.

Purification Method Selection

Purification Decision Tree start Crude Product is_acidic Is the main impurity 3-bromo-5-ethyl-2-fluorobenzoic acid? start->is_acidic is_solid Is the product a solid at room temperature? is_acidic->is_solid No wash Aqueous NaHCO₃ Wash is_acidic->wash Yes is_volatile Are impurities non-volatile or have a significantly different boiling point? is_solid->is_volatile No (Liquid) recrystallize Recrystallization is_solid->recrystallize Yes bisulfite Sodium Bisulfite Adduct Formation is_volatile->bisulfite No distill Vacuum Distillation is_volatile->distill Yes wash->is_solid chromatography Flash Column Chromatography bisulfite->chromatography Adduct formation fails or other impurities present distill->chromatography Insufficient separation recrystallize->chromatography Fails or 'oils out'

Caption: A decision tree to guide the selection of an appropriate purification method.

Detailed Experimental Protocols

Protocol 1: Purification via Sodium Bisulfite Adduct Formation

This classic and highly selective method isolates aldehydes from non-carbonyl impurities.[7][8] The aldehyde reacts with sodium bisulfite to form a charged, water-soluble adduct, which can be separated from unreacted organic materials.[9] The aldehyde is then regenerated by treatment with a base.[7]

  • Adduct Formation: Dissolve the crude aldehyde in a minimal amount of a water-miscible solvent like methanol or ethanol in a separatory funnel.[7] Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake vigorously for 30-60 seconds.[7][8]

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate or diethyl ether) and deionized water. Shake and separate the layers. The bisulfite adduct will be in the aqueous layer, while non-aldehyde impurities remain in the organic layer.[7]

  • Regeneration: Transfer the aqueous layer to a fresh flask. Under vigorous stirring, slowly add a base (e.g., saturated NaHCO₃ solution or dilute NaOH) until the solution becomes basic. This will reverse the reaction and regenerate the aldehyde, which may precipitate or form an organic layer.[10]

  • Isolation: Extract the regenerated aldehyde with a fresh portion of an organic solvent. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Protocol 2: Vacuum Distillation

For liquid aldehydes, vacuum distillation is effective for separating the product from non-volatile impurities (like the benzoic acid byproduct) or those with significantly different boiling points.[2][11] The reduced pressure lowers the boiling point, preventing thermal decomposition.[11]

  • Setup: Assemble a vacuum distillation apparatus. It is advisable to use a short-path distillation head to minimize product loss.

  • Inhibitor: Add a radical inhibitor such as butylated hydroxytoluene (BHT) (100-200 ppm) to the distillation flask to prevent polymerization at elevated temperatures.[12]

  • Distillation: Apply vacuum and gently heat the flask with an oil bath. Collect the fraction that distills at a constant temperature. The receiving flask should be cooled in an ice bath to ensure efficient condensation.[2][12]

Protocol 3: Purification by Recrystallization

If your 3-Bromo-5-ethyl-2-fluorobenzaldehyde is a solid, or if it solidifies upon cooling, recrystallization can be a highly effective purification method.[12][13]

  • Solvent Selection: The key is finding a solvent or solvent system where the compound is soluble when hot but sparingly soluble when cold.[13] Test small quantities in solvents like ethanol, isopropanol, or mixed systems such as hexane/ethyl acetate or ethanol/water.[12]

  • Procedure: Dissolve the crude solid in a minimum amount of the chosen hot solvent. If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.[12]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[12]

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[12]

Section 4: Post-Purification Analysis and Best Practices

FAQ: How do I confirm the purity of my compound after purification?

Re-run the analytical tests described in Section 2 (TLC, GC-MS, NMR). A successful purification should result in a single spot on TLC, a single major peak in the GC chromatogram, and a clean NMR spectrum free of impurity signals.[3][6]

FAQ: What are the best practices for storing purified 3-Bromo-5-ethyl-2-fluorobenzaldehyde?

Aromatic aldehydes are susceptible to degradation over time. Proper storage is crucial to maintain purity.

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[14]

  • Temperature: Keep in a tightly sealed container in a refrigerator (2-8°C) or freezer.[1][15] Elevated temperatures accelerate degradation.[16][17]

  • Light: Use amber or opaque containers to protect the compound from light, which can cause photodegradation.[14][16]

  • Inhibitors: For long-term storage, consider adding a small amount of an antioxidant like BHT.[16]

References

  • Dakin, H. D. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57279. Retrieved from [Link]

  • Pace, V., & Hoyos, P. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1157-1160. Retrieved from [Link]

  • El-shehawy, A. A. (2021). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education, 98(11), 3654-3659. Retrieved from [Link]

  • Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde. Retrieved from [Link]

  • Reddit. (2021, April 2). Purifying aldehydes and ketones using Sodium Bisulfite. r/chemhelp. Retrieved from [Link]

  • NEET coaching. (n.d.). Give reasons for the following : (iii) Sodium bisulphite is used for purification of ketones and aldehydes. Retrieved from [Link]

  • Reddit. (2015, April 1). Purifying aldehydes?. r/chemistry. Retrieved from [Link]

  • Wermuth, B., & von Wartburg, J. P. (1980). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. PubMed, 205(1-2), 397-407. Retrieved from [Link]

  • Random Experiments. (2015, August 19). How to do a vacuum distillation (Benzaldehyde) [Video]. YouTube. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZALDEHYDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

  • Reddit. (2024, July 12). How long can / should you store aromachemicals?. r/DIYfragrance. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzaldehyde-impurities. Retrieved from [Link]

  • Sciencemadness.org. (2006, November 19). Aldehyde distillation/purification. Retrieved from [Link]

  • Biotage. (2023, January 23). 5 Steps to successful flash chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Retrieved from [Link]

  • Lechler. (n.d.). What is Vacuum Distillation & How Does it Work?. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzaldehyde. PubChem. Retrieved from [Link]

  • ResearchGate. (2016, September 11). Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis?. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-5-fluorobenzaldehyde. PubChem. Retrieved from [Link]

  • Organic Letters. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • Save My Exams. (2025, June 20). Production of Aldehydes and Ketones. Retrieved from [Link]

  • PubMed. (2015, April 8). Quantitative analysis by GC-MS/MS of 18 aroma compounds related to oxidative off-flavor in wines. Retrieved from [Link]

  • Restek. (n.d.). Benzaldehyde: CAS # 100-52-7 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Google Patents. (2016, June 10). United States Patent. Retrieved from [Link]

  • Google Patents. (n.d.). CN106748688A - A kind of preparation method of benzaldehyde and its derivative.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-5-ethyl-2-fluorobenzaldehyde

Welcome to the technical support resource for the synthesis of 3-Bromo-5-ethyl-2-fluorobenzaldehyde. This guide is designed for researchers, process chemists, and drug development professionals engaged in scaling this im...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 3-Bromo-5-ethyl-2-fluorobenzaldehyde. This guide is designed for researchers, process chemists, and drug development professionals engaged in scaling this important synthetic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, offering field-tested insights into process optimization, troubleshooting, and safety at scale.

Overview of Synthetic Strategy

The synthesis of 3-Bromo-5-ethyl-2-fluorobenzaldehyde (CAS No. 891844-09-0) is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity, especially during scale-up.[1] The most robust and regioselective method, suitable for scaling, involves a directed ortho-lithiation followed by formylation. This strategy leverages the ortho-directing ability of the fluorine atom to selectively introduce the aldehyde group at the C2 position.

The general workflow is outlined below:

G node_start node_start node_intermediate node_intermediate node_reagent node_reagent node_product node_product A Starting Material: 1-Bromo-5-ethyl-2-fluorobenzene B Aryllithium Intermediate (in situ) A->B Lithiation C Final Product: 3-Bromo-5-ethyl-2-fluorobenzaldehyde B->C Formylation & Hydrolysis R1 1. n-Butyllithium (n-BuLi) THF, -78 °C R1->A R2 2. DMF (Quench) R2->B R3 3. Aqueous Workup (e.g., NH4Cl) R3->C

Caption: General workflow for the synthesis of 3-Bromo-5-ethyl-2-fluorobenzaldehyde.

Troubleshooting and Process Optimization Guide (Q&A)

This section addresses specific issues that may arise during the synthesis and scale-up process.

Section 1: The Ortho-Lithiation Step

This step is critical and often presents the most significant challenges during scale-up due to the use of pyrophoric reagents and highly exothermic reactions.

Q: My ortho-lithiation reaction is showing low conversion or is incomplete. What are the likely causes?

A: Incomplete lithiation is a common problem that can usually be traced back to a few key parameters:

  • Reagent Quality: n-Butyllithium (n-BuLi) degrades over time, especially with improper storage. Always titrate your n-BuLi solution before use to determine its exact molarity. Commercial solutions can vary significantly from the label concentration.

  • Water Contamination: Organolithium reagents react violently with water.[2][3] Ensure your solvent (THF) is anhydrous and that all glassware has been rigorously dried (e.g., oven-dried or flame-dried under an inert atmosphere). The starting material must also be anhydrous.

  • Reaction Temperature: The stability of the aryllithium intermediate is highly temperature-dependent. The lithiation should be carried out at -78 °C (a dry ice/acetone bath is standard). If the temperature rises significantly above -70 °C, the intermediate can decompose.[4]

  • Insufficient n-BuLi: While a 1.05 to 1.1 molar equivalent of n-BuLi is often sufficient, trace amounts of acidic impurities or water may consume some of the reagent. A slight excess (e.g., 1.2 equivalents) can sometimes improve conversion, but this must be balanced against potential side reactions.

Q: I'm observing the formation of a benzyne intermediate, leading to undesired side products. Why is this happening and how can I prevent it?

A: The formation of a benzyne intermediate occurs when the aryllithium species eliminates lithium bromide. This is particularly a risk if the reaction temperature is not strictly controlled. The fluorine atom can activate the molecule towards this elimination pathway.[5][6]

Prevention Strategies:

  • Strict Temperature Control: Maintain the reaction temperature at or below -78 °C throughout the n-BuLi addition and subsequent stirring.[4]

  • In Situ Trapping: Add the electrophile (DMF) to the reaction mixture before adding the n-BuLi, or co-add the n-BuLi and a portion of the substrate to a solution of the electrophile. This ensures that the aryllithium intermediate is trapped as soon as it forms, minimizing its lifetime and the chance for decomposition.[5][6]

Q: How do I safely manage the addition of n-BuLi on a multi-liter scale?

A: Handling pyrophoric reagents like n-BuLi at scale requires stringent safety protocols and specialized equipment.

  • Inert Atmosphere: The entire process must be conducted under a dry, inert atmosphere (Argon or Nitrogen).[7]

  • Controlled Addition: Use a syringe pump for controlled, slow addition of n-BuLi below the surface of the reaction mixture. This prevents localized heating and splashing.

  • Heat Transfer: The exothermic nature of the reaction requires an efficient cooling system. A standard dry ice/acetone bath may not be sufficient for large volumes. Consider using a cryostat or a jacketed reactor with a circulating coolant for precise temperature management.

  • Personal Protective Equipment (PPE): Always wear fire-resistant lab coats, safety goggles, and appropriate gloves.[8][9] Ensure an appropriate fire extinguisher (Class D, for combustible metals) and a supply of dry sand are readily accessible.[2]

Section 2: The Formylation (Quench) Step

The introduction of the aldehyde group via an electrophilic quench is generally efficient, but issues can still arise.

Q: The yield of my desired aldehyde is low, and I'm isolating unreacted starting material, even with full conversion of the initial substrate. What's happening?

A: This often points to an issue with the formylation step itself.

  • DMF Quality: Use anhydrous DMF. Water in the DMF will quench the aryllithium, leading back to the starting material (after workup).

  • Reverse Addition: For large-scale reactions, consider a "reverse quench." Instead of adding DMF to the aryllithium, transfer the aryllithium solution via cannula into a cold (-78 °C) solution of excess DMF in THF. This ensures the aryllithium always reacts with an excess of the electrophile.

  • Formation of a Hemiaminal: The initial product of the reaction between the aryllithium and DMF is a lithium alkoxide of a hemiaminal. This intermediate must be hydrolyzed during the aqueous workup to liberate the aldehyde.[10] Ensure your workup is sufficiently acidic (e.g., saturated aqueous NH₄Cl) and allowed to stir long enough to complete the hydrolysis.

Section 3: Product Purification & Impurity Control

Q: My final product is contaminated with 3-Bromo-5-ethyl-2-fluorobenzoic acid. How can I prevent its formation and remove it?

A: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially upon exposure to air.[11]

  • Prevention:

    • During workup and storage, minimize exposure to air.

    • Consider blanketing the product with an inert gas like nitrogen or argon during storage.

  • Removal:

    • Acid-Base Extraction: The most effective method is a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a mild basic solution, such as 5% aqueous sodium bicarbonate.[11] The acidic benzoic acid will be converted to its water-soluble sodium salt and partition into the aqueous layer.

    • Bisulfite Adduct Formation: A classic and highly effective method for purifying aldehydes is through the formation of a solid bisulfite adduct.[12] The crude product is stirred with a saturated aqueous solution of sodium bisulfite. The solid adduct precipitates, is filtered, washed, and then the pure aldehyde is regenerated by treatment with a base (e.g., NaHCO₃ or dilute NaOH).[12][13]

Q: What is the best method for purifying the final product on a large scale?

A: The choice depends on the impurity profile.

  • Distillation: If the main impurities are non-volatile (like the corresponding benzoic acid or salts), vacuum distillation can be highly effective. Given the substituted nature of the benzaldehyde, it will likely have a high boiling point, making vacuum distillation necessary to prevent thermal degradation.[11][14]

  • Crystallization: If a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity at scale.

  • Column Chromatography: While effective at the lab scale, flash chromatography is generally not cost-effective or practical for multi-kilogram scale production. It should be reserved for cases where distillation and crystallization fail to remove critical impurities.

Experimental Protocols

Lab-Scale Synthesis (Example: 10g Scale)

Safety: This procedure must be performed in a well-ventilated fume hood. All glassware must be oven-dried. The reaction must be run under a nitrogen or argon atmosphere.

  • Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-Bromo-5-ethyl-2-fluorobenzene (10.0 g, 45.6 mmol) and anhydrous THF (150 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (2.5 M in hexanes, 20.1 mL, 50.2 mmol, 1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (5.3 mL, 68.4 mmol, 1.5 eq) dropwise, again maintaining the temperature below -70 °C.

  • Warming & Quench: After the addition is complete, allow the reaction to stir at -78 °C for another 30 minutes before removing the cooling bath. Let the reaction warm to 0 °C. Quench slowly by adding 100 mL of saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by vacuum distillation or by forming the bisulfite adduct to remove acidic impurities.[12]

Data & Parameters

Table 1: Common Impurities and Analytical Signatures
Impurity NameLikely OriginAnalytical Method (¹H NMR Signal)
1-Bromo-5-ethyl-2-fluorobenzeneIncomplete reactionAbsence of aldehyde proton; characteristic aromatic signals
3-Bromo-5-ethyl-2-fluorobenzoic acidAir oxidation of productAbsence of aldehyde proton; presence of a broad carboxylic acid proton (>10 ppm)
1-Ethyl-2-fluorobenzeneOver-reduction or proton quench of an undesired lithiationComplex aromatic signals; absence of bromine isotope pattern in MS
Troubleshooting Logic Diagram

G problem problem cause cause solution solution p1 Low Yield of Aldehyde c1 Incomplete Lithiation? p1->c1 c2 Inefficient Quench? p1->c2 c3 Product Degradation? p1->c3 s1a Titrate n-BuLi c1->s1a Check Reagent s1b Use Anhydrous Solvents c1->s1b Check Conditions s1c Maintain T < -70°C c1->s1c Check Temp. s2a Use Anhydrous DMF c2->s2a Check Reagent s2b Perform Reverse Quench c2->s2b Check Procedure s2c Ensure Complete Hydrolysis c2->s2c Check Workup s3a Minimize Air Exposure c3->s3a During Process s3b Purify via Bisulfite Adduct c3->s3b Post-Synthesis

Caption: Troubleshooting logic for low yield of the final product.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes. Retrieved from Google Search.[13]

  • Heravi, M. M., & Zadsirjan, V. (2020). Weinreb Amides in Organic Synthesis: A Review. Tetrahedron, 76(19), 131070.
  • Bream, R. N., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57422.
  • Reddit. (2015). Purifying aldehydes?. r/chemistry. Retrieved from Google Search.[14]

  • PubMed. (n.d.). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Retrieved from Google Search.[15]

  • Organic Process Research & Development. (2019). Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes. ACS Publications.[16]

  • Organic Letters. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications.[10][17]

  • European Publication Server. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.[18]

  • ResearchGate. (n.d.). Challenges in the metalation of fluoroarenes using organolithium reagents. Retrieved from Google Search.[19]

  • Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 2-Substituted Benzimidazoles. Retrieved from Google Search.[20]

  • Environmental Health and Safety, University of California. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium.[2]

  • ChemicalBook. (2026). n-Butyllithium - Safety Data Sheet.[3]

  • University of Georgia. (n.d.). n-Butyllithium SOP. Retrieved from Google Search.[7]

  • CORE. (n.d.). Synthesis of Functionally Substituted Benzaldehydes.[21]

  • NJ.gov. (n.d.). HAZARD SUMMARY: BUTYL LITHIUM.[8]

  • Fisher Scientific. (2010). SAFETY DATA SHEET: n-Butyllithium.[9]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.[22]

  • ChemScene. (n.d.). 3-Bromo-5-ethyl-2-fluorobenzaldehyde. Retrieved from Google Search.[1]

  • ChemicalBook. (n.d.). 3-Bromo-2,5-difluorobenzaldehyde synthesis.[23]

  • Chemistry Steps. (2023). Vilsmeier-Haack reaction.[24]

  • RSC Publishing. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes.[5]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.[25]

  • NIH. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC.[6]

  • SynArchive. (n.d.). Vilsmeier-Haack Formylation.[26]

  • Fluorochem. (n.d.). 3-Bromo-5-chloro-2-fluorobenzaldehyde.[27]

  • ResearchGate. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds.[28]

  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.[29]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination - Reagent Guides. Retrieved from Google Search.[30]

  • YouTube. (2018). Radical Bromination of Ethylbenzene in Organic Chemistry.[31]

  • Reddit. (2024). Bromination Help. r/Chempros.[32]

  • Pharmaceutical Technology. (2020). Overcoming Challenges in Fluorine-Based Chemistry.[33]

  • Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.[34]

  • ChemicalBook. (n.d.). 2-Bromo-5-fluorobenzaldehyde synthesis.[35]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol.[4]

  • Benchchem. (n.d.). Technical Support Center: Managing Impurities in Commercial 3-Fluorobenzaldehyde.[11]

  • Benchchem. (n.d.). Common side reactions in the bromination of ethyl 4-methoxybenzoate.[36]

  • NIH. (n.d.). 18F-Fluorination: Challenge and Opportunity for Organic Chemists - PMC.[37]

  • YouTube. (2020). EAS Bromination.[38]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 3-Bromo-5-ethyl-2-fluorobenzaldehyde with other benzaldehydes

CAS: 891844-09-0 | Formula: | Mol.[1][2] Weight: 231.06[2] Executive Summary 3-Bromo-5-ethyl-2-fluorobenzaldehyde represents a "privileged scaffold" in medicinal chemistry, specifically designed for diversity-oriented sy...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 891844-09-0 | Formula:


 | Mol.[1][2] Weight:  231.06[2]

Executive Summary

3-Bromo-5-ethyl-2-fluorobenzaldehyde represents a "privileged scaffold" in medicinal chemistry, specifically designed for diversity-oriented synthesis (DOS).[1][2] Unlike simple benzaldehydes, this molecule offers three distinct orthogonal reactivity handles: an electrophilic aldehyde, a cross-coupling-ready aryl bromide, and a nucleophilic aromatic substitution (


)-susceptible fluoride.[2]

This guide compares its reactivity against standard benchmarks (Benzaldehyde, 2-Fluorobenzaldehyde, and 3-Bromobenzaldehyde) to assist researchers in designing chemoselective synthetic routes.[1][2]

Reactivity Hierarchy
  • Aldehyde (C=O): Most reactive.[1][2] Activated by ortho-F (-I effect).[1][2]

  • Aryl Bromide (C-Br): Second reactive.[1][2] Ideal for Pd-catalyzed coupling.[2]

  • Aryl Fluoride (C-F): Least reactive (Latent).[1][2] Requires activation or harsh

    
     conditions.[2]
    

Carbonyl Reactivity: Electrophilicity & Sterics[2][3]

The primary reaction site is the aldehyde. The unique 1,2,3-substitution pattern creates a specific electronic and steric environment.

Comparative Electrophilicity

The 2-Fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), making the carbonyl carbon more electropositive (more reactive) than unsubstituted benzaldehyde.[1][2][3] However, the 3-Bromo group locks the conformation, creating a "steric corridor" that may retard the approach of bulky nucleophiles.

CompoundRelative ElectrophilicitySteric HindrancePredicted

(Nucleophilic Attack)*
3-Bromo-5-ethyl-2-fluorobenzaldehyde High High (Ortho/Meta buttressing) 1.8x
2-FluorobenzaldehydeHighModerate2.1x
3-BromobenzaldehydeModerateLow1.4x
Benzaldehyde (Ref)BaselineNone1.0x

*Predicted relative rates based on Hammett


 constants and ortho-substituent effects in standard NaBH4 reduction assays.
Structural Logic (Graphviz)

The following diagram illustrates the competing electronic activation and steric shielding.

ReactivityLogic Center Carbonyl Carbon (C=O) F_Group 2-Fluoro Group (-I Effect) F_Group->Center Activates (Inductive) Br_Group 3-Bromo Group (Steric Bulk) Br_Group->Center Shields (Steric) Et_Group 5-Ethyl Group (Lipophilicity) Et_Group->Center Weak Deactivation (+I)

Caption: Interplay of substituents. The 2-F activates the aldehyde, while the 3-Br sterically gates access.

Orthogonal Chemoselectivity: C-Br vs. C-F[1][2]

A critical challenge with this scaffold is preventing side reactions at the halogenated positions during aldehyde functionalization.

The "Ortho-Fluoro" Trap

In many benzaldehydes, an ortho-fluorine is susceptible to


 displacement by amines or alkoxides, especially because the aldehyde group is electron-withdrawing (activating the ring).
  • Risk: When performing reductive amination with primary amines, the amine may attack the C-F bond instead of the C=O, or cyclize after imine formation.

  • Mitigation: The 5-Ethyl group acts as a weak electron donor, slightly deactivating the ring toward

    
     compared to a 5-H or 5-Nitro analog.[1][2] This widens the safety window for aldehyde manipulations.
    
Cross-Coupling Selectivity

The C-Br bond at position 3 is chemically distinct from the C-F bond. Under standard Suzuki-Miyaura conditions, oxidative addition occurs exclusively at the C-Br bond.[2]

  • Preferred Order of Operations:

    • Reductive Amination (Aldehyde)

      
       Secure the amine.[1][2]
      
    • Suzuki Coupling (Bromide)

      
       Build the biaryl.
      
    • 
       (Fluoride) 
      
      
      
      Cyclization (optional).

Experimental Protocols

Protocol A: Chemoselective Reductive Amination

Validates the reactivity of the aldehyde in the presence of sensitive halogens.

Objective: Synthesis of a benzylamine derivative without displacing the 2-F or 3-Br.

  • Reagents: 3-Bromo-5-ethyl-2-fluorobenzaldehyde (1.0 equiv), Primary Amine (1.1 equiv), NaBH(OAc)3 (1.5 equiv), DCE (0.2 M), Acetic Acid (cat.).[1][2]

  • Step-by-Step:

    • Dissolve aldehyde and amine in 1,2-dichloroethane (DCE).

    • Add catalytic acetic acid (promotes imine formation).[1][2] Stir for 30 min at RT.[2] Note: Monitor by TLC to ensure imine formation before reduction.[1][2]

    • Cool to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise.

    • Critical Control: Do not use

      
       in methanol at reflux, as methoxide generation can lead to 
      
      
      
      of the fluorine (forming the 2-methoxy impurity).
    • Stir at RT for 4-12 hours.

    • Quench with sat.

      
      . Extract with DCM.[2]
      
Protocol B: Site-Selective Suzuki Coupling

Demonstrates C-Br coupling retention of the C-F bond.

Objective: Coupling with Phenylboronic acid.

  • Reagents: Substrate (1.0 equiv),

    
     (1.2 equiv), 
    
    
    
    (3 mol%),
    
    
    (2.0 equiv), Dioxane/Water (4:1).[2]
  • Step-by-Step:

    • Degas solvents with Argon for 15 mins.[2]

    • Combine aryl halide, boronic acid, base, and catalyst in a sealed vial.[4]

    • Heat to 80°C for 4 hours.

    • Why this works: The C-F bond requires specialized ligands (e.g., BrettPhos) or higher temperatures (>120°C) to undergo oxidative addition. At 80°C with standard ligands, C-Br is perfectly selective.[2]

Decision Tree for Synthesis

Use this logic map to determine the optimal route based on your target pharmacophore.

SynthesisPath Start Start: 3-Bromo-5-ethyl-2-fluorobenzaldehyde Target Target Structure? Start->Target Route1 Route A: Biaryl Scaffold Target->Route1 Need Linear Linker Route2 Route B: Fused Heterocycle Target->Route2 Need Indazole/Quinazoline Step1_A 1. Protect Aldehyde (Acetal Formation) Route1->Step1_A Step1_B 1. Condense with Hydrazine/Amine Route2->Step1_B Step2_A 2. Suzuki Coupling (at C-Br) Step1_A->Step2_A Step3_A 3. Deprotect & Functionalize Step2_A->Step3_A Step2_B 2. Intramolecular SNAr (Displace F) Step1_B->Step2_B

Caption: Synthetic decision tree differentiating between linear coupling and cyclization pathways.

References

  • Caron, S. (2011).[1][2] Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley.[2] (Foundational text on reductive amination chemoselectivity).

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link

  • Sandford, G. (2003).[1][2] Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes.[1][2] Tetrahedron, 59(4), 437-454.[2] (Mechanistic insight into ortho-fluoro activation).

  • PubChem Compound Summary. (2024). 3-Bromo-5-ethyl-2-fluorobenzaldehyde (CAS 891844-09-0).[2] National Center for Biotechnology Information.[2] Link

Sources

Comparative

Structural Insights &amp; Crystallographic Guide: 3-Bromo-5-ethyl-2-fluorobenzaldehyde Derivatives

Executive Summary: The Scaffold Advantage In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), the selection of a core scaffold is rarely arbitrary. 3-Bromo-5-ethyl-2-fluorobenzaldehyde (CAS: 891844-09-0) re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Advantage

In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), the selection of a core scaffold is rarely arbitrary. 3-Bromo-5-ethyl-2-fluorobenzaldehyde (CAS: 891844-09-0) represents a "Goldilocks" intermediate—balancing electronic activation with steric optimization.

This guide objectively compares this scaffold against its non-alkylated and chloro-substituted alternatives. While simpler analogs like 2-bromo-5-fluorobenzaldehyde crystallize readily due to efficient


-stacking, they often suffer from poor solubility and limited hydrophobic reach. The 5-ethyl  substitution in the target molecule introduces a critical "steric break," disrupting continuous stacking to enhance solubility while probing hydrophobic pockets in protein targets (e.g., kinase allosteric sites).
Key Differentiators
Feature3-Bromo-5-ethyl-2-fluorobenzaldehyde (Target)2-Bromo-5-fluorobenzaldehyde (Base Analog)3-Chloro-5-ethyl Analog
Halogen Bond Donor Strong (

-hole on Br)
StrongWeak (Cl has smaller

-hole)
Crystallizability Moderate (Ethyl group adds entropy)High (Planar, efficient stacking)Moderate
Hydrophobic Reach Extended (Ethyl chain) Limited (Aromatic core only)Extended
Metabolic Stability High (C-F bond protects C2)HighModerate (C-Cl is more labile)
Primary Utility Lead Optimization / FBDD Fragment ScreeningCost-effective Screening

Comparative Crystallographic Data

The following data synthesizes experimental values from the structural analog 2-bromo-5-fluorobenzaldehyde (Acta Cryst.[1] E, 2013) and computational projections for the 5-ethyl derivative. This comparison highlights the structural perturbations introduced by the ethyl group.

Table 1: Geometric & Interaction Parameters

Data grounded in high-resolution X-ray diffraction of benzaldehyde derivatives.

ParameterBase Scaffold (Exp. Data)

5-Ethyl Derivative (Predicted) Significance in Drug Design
Crystal System Monoclinic (

)
Triclinic (

) or Monoclinic
Ethyl often lowers symmetry due to conformational flexibility.
C–Br Bond Length 1.894(2) Å~1.90 ÅStandard aromatic C-Br; critical for Suzuki couplings.
Br···F Interaction 3.188(1) Å ~3.20 ÅIntramolecular Lock: Stabilizes the cis-like conformation, reducing entropic penalty upon binding.

-Stacking Distance
3.870(2) Å (Centroid)> 3.95 ÅThe ethyl group sterically hinders tight

-stacking, improving solubility in organic media.
Aldehyde Torsion ~0° (Planar)5–15° (Twisted)Ethyl bulk at C5 forces slight out-of-plane twisting, creating unique binding vectors.
Mechanism of Action: The Halogen Bond

The utility of the 3-Bromo substituent extends beyond synthetic handles. In crystal engineering and protein binding, it acts as a Halogen Bond (XB) Donor .

  • Interaction:

    
     (carbonyl of backbone) or 
    
    
    
    (aromatic residues).
  • Comparison: The Bromine atom in the target molecule exhibits a larger positive electrostatic potential cap (

    
    -hole) than the Chloro-analog, leading to stronger directionality and binding affinity (approx. 2–5 kJ/mol stronger).
    

Experimental Protocol: Crystallization & Data Collection

Autonomy Note: Direct crystallization of the aldehyde is possible but often yields poor-quality needles. The industry-standard method for structural validation is derivatization via Schiff base formation, which rigidifies the lattice.

Workflow Diagram

The following diagram outlines the optimized pathway from raw material to solved structure.

G Raw Raw Aldehyde (3-Br-5-Et-2-F) Deriv Derivatization (Schiff Base w/ 4-amino acid) Raw->Deriv + u03B2-Alanine/Aniline EtOH, Reflux 2h Cryst Vapor Diffusion (Slow Evaporation) Deriv->Cryst Dissolve in CHCl3 Layer w/ Hexane XRD X-Ray Diffraction (Mo Ku03B1 Source) Cryst->XRD Harvest Block Crystals Struct Structure Solution (SHELXT / OLEX2) XRD->Struct Refinement

Caption: Optimized workflow for generating diffraction-quality crystals of benzaldehyde derivatives via Schiff base stabilization.

Step-by-Step Protocol
Phase 1: Derivatization (Recommended)

To ensure high-quality diffraction data, convert the aldehyde to a Schiff base. This increases molecular weight and introduces additional H-bond donors/acceptors (e.g., COOH if using an amino acid).

  • Reactants: Mix 1.0 eq of 3-Bromo-5-ethyl-2-fluorobenzaldehyde with 1.0 eq of 4-aminobenzoic acid or

    
    -alanine.
    
  • Solvent: Absolute Ethanol (10 mL per mmol).

  • Condition: Reflux for 2–3 hours. Monitor via TLC (disappearance of aldehyde spot).

  • Isolation: Cool to room temperature. The Schiff base often precipitates. Filter and wash with cold ethanol.

Phase 2: Crystal Growth (Vapor Diffusion)
  • Solution: Dissolve 20 mg of the derivative in a minimal amount of Chloroform (

    
    )  or Dichloromethane (DCM)  in a small inner vial.
    
  • Antisolvent: Place the inner vial (uncapped) inside a larger jar containing n-Hexane or Pentane .

  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C (fridge) or 20°C (bench) for 3–7 days.

  • Observation: Look for block-like, prismatic crystals. Avoid fine needles (indicates nucleation was too fast).

Phase 3: Data Collection Parameters
  • Temperature: 100 K (Cryostream is essential to reduce thermal motion of the ethyl chain).

  • Radiation: Mo

    
     (
    
    
    
    Å) is preferred over Cu for brominated compounds to minimize absorption artifacts.
  • Resolution: Aim for

    
     Å or better to resolve the electron density of the C-F bond clearly from the aromatic ring.
    

Structural Interaction Network

Understanding the supramolecular assembly helps predict how this fragment binds to protein targets.

Interactions Br Bromine (C3) F Fluorine (C2) Br->F Intramolecular Repulsion/Lock TargetO Carbonyl Oxygen (Neighbor/Protein) Br->TargetO Halogen Bond (2.9 - 3.1 u00C5) TargetH Aromatic H (Neighbor) F->TargetH Weak H-Bond (C-H...F) Et Ethyl Group (C5) HydroP Hydrophobic Pocket Et->HydroP Van der Waals Filling Ald Aldehyde (C1) Ald->TargetH Classical H-Bond Acceptor

Caption: Interaction map highlighting the Halogen Bond (Br) and Hydrophobic Filling (Ethyl) as key binding drivers.

Interpretation of Interactions[1]
  • The Br···F "Clash": In the 2,3-substitution pattern, the Van der Waals radii of Br and F overlap. This creates a "gear-locking" effect, restricting the rotation of the C-Br bond and pre-organizing the molecule. This reduces the entropic cost of binding to a protein target.

  • Ethyl "Wiggle": In X-ray structures, the terminal methyl of the ethyl group often shows high thermal displacement parameters (

    
    ). This indicates conformational plasticity—a desirable trait for fitting into "breathing" hydrophobic pockets of enzymes.
    

References

  • Tureski, R. E., & Tanski, J. M. (2013).[1] Crystal structure of 2-bromo-5-fluorobenzaldehyde.[1] Acta Crystallographica Section E: Structure Reports Online, 69(8), o1246. Link

    • Core reference for the "Base Scaffold" crystallographic d
  • BenchChem. (2025).[2] Comparative Crystallographic Analysis of Halogenated Benzaldehyde Derivatives. BenchChem Technical Guides. Link

    • Source for comparative analysis of bromo- vs. chloro-benzaldehydes.
  • Metrangolo, P., et al. (2005). Halogen bonding in crystal engineering. Chemical Reviews, 108(4), 1943-2014. Link

    • Authoritative grounding for the mechanism of Br...O halogen bonding described in Section 2.
  • Wang, Y., et al. (2014). Synthesis and X-ray Structure of Fluoro-functionalized Schiff Bases. Molecules, 19(10), 16395-16409. Link

    • Validates the derivatization protocol (Schiff base formation)

Sources

Validation

Spectroscopic comparison of 3-Bromo-5-ethyl-2-fluorobenzaldehyde isomers

The following guide provides a rigorous spectroscopic comparison of 3-Bromo-5-ethyl-2-fluorobenzaldehyde against its critical regioisomers. This document is designed for application scientists and medicinal chemists requ...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous spectroscopic comparison of 3-Bromo-5-ethyl-2-fluorobenzaldehyde against its critical regioisomers. This document is designed for application scientists and medicinal chemists requiring definitive structural validation.

Executive Summary & Structural Context

Target Molecule: 3-Bromo-5-ethyl-2-fluorobenzaldehyde (CAS: 891844-09-0) Primary Application: Scaffold for kinase inhibitors and fluorinated heterocycles. The Challenge: During electrophilic aromatic substitution (bromination of 5-ethyl-2-fluorobenzaldehyde), the directing effects of the fluorine (ortho/para), ethyl (ortho/para), and aldehyde (meta-deactivating) groups create a competitive landscape. While the 3-position is electronically favored (ortho to F, meta to CHO), steric and electronic factors can yield 4-bromo or 6-bromo regioisomers.

Distinguishing these isomers requires precise analysis of Spin-Spin Coupling Constants (


)  in 

H NMR and

F NMR. This guide details the specific spectral signatures that validate the 3-bromo target.
The Isomer Landscape
IsomerSubstitution PatternKey Structural Feature
Target (3-Br) 1-CHO, 2-F, 3-Br, 5-EtProtons at H4 and H6 . Relationship: Meta .
Isomer A (4-Br) 1-CHO, 2-F, 4-Br, 5-EtProtons at H3 and H6 . Relationship: Para .
Isomer B (6-Br) 1-CHO, 2-F, 5-Et, 6-BrProtons at H3 and H4 . Relationship: Ortho .

Spectroscopic Identification Workflow

The following decision tree illustrates the logic for assigning the correct regioisomer based on proton coupling patterns.

IsomerID Start Unknown Isomer Sample (1H NMR Aromatic Region) CheckHH Analyze H-H Coupling (J_HH) Start->CheckHH Ortho Strong Doublets (J_HH ≈ 8.0 Hz) CheckHH->Ortho Large Coupling Meta Fine Splitting/Doublets (J_HH ≈ 1.5 - 2.5 Hz) CheckHH->Meta Small Coupling Para Singlets (Broad) (J_HH < 1.0 Hz) CheckHH->Para No/Tiny Coupling Iso6 Isomer B: 6-Bromo (H3/H4 are Ortho) Ortho->Iso6 IsoTarget TARGET: 3-Bromo (H4/H6 are Meta) Meta->IsoTarget Iso4 Isomer A: 4-Bromo (H3/H6 are Para) Para->Iso4 CheckHF Verify H-F Coupling (Both H4 & H6 are Meta to F) IsoTarget->CheckHF

Figure 1: Logic flow for distinguishing brominated fluorobenzaldehyde isomers via


H NMR coupling constants.

Detailed Spectroscopic Analysis

A. Proton NMR ( H NMR)

The definitive identification relies on the Aromatic Region (7.0 - 8.0 ppm) .

1. The Target: 3-Bromo-5-ethyl-2-fluorobenzaldehyde[1]
  • Proton H4: Located between Br and Et. It is meta to the Fluorine at C2.

  • Proton H6: Located between Et and CHO. It is meta to the Fluorine at C2.

  • H-H Coupling: H4 and H6 are meta to each other.

    • Expected

      
      : 1.5 – 2.5 Hz .
      
  • H-F Coupling: Both protons are meta to Fluorine (

    
    ).
    
    • Expected

      
      : 5.0 – 7.0 Hz .
      

Predicted Spectrum for Target (3-Br): Two distinct signals (likely dd or d apparent t) showing small H-H coupling and medium H-F coupling.

  • 
     ~7.8 ppm (H6):  dd, 
    
    
    
    Hz (F),
    
    
    Hz (H4).
  • 
     ~7.6 ppm (H4):  dd, 
    
    
    
    Hz (F),
    
    
    Hz (H6).
2. The Alternatives (Byproducts)
ParameterTarget (3-Br) Isomer A (4-Br) Isomer B (6-Br)
Proton Pair H4 & H6H3 & H6H3 & H4
H-H Relationship MetaParaOrtho

(Hz)
~2.0 (Distinct)< 1.0 (Singlets)~8.0 (Strong Doublets)
H-F Relationship Both Meta (

)
H3 (Ortho), H6 (Meta)H3 (Ortho), H4 (Meta)

(Hz)
Both ~6.0H3 (~9.0), H6 (~6.0)H3 (~9.0), H4 (~6.0)

Diagnostic Key: If you see a large coupling constant (>8 Hz) between aromatic protons, you have synthesized the 6-Bromo impurity. If you see two singlets with no H-H coupling, you have the 4-Bromo impurity.

B. Carbon-13 NMR ( C NMR)

C NMR provides validation through C-F coupling (

).
  • C-F Coupling (

    
    ):  The carbon directly attached to Fluorine (C2) will appear as a doublet with a massive coupling constant (~250 Hz ).
    
  • Aldehyde Carbon (C1):

    • Target (3-Br): C1 is ortho to F. Expect

      
       Hz.
      
    • Isomer B (6-Br): C1 is ortho to F, but steric crowding from Br at C6 may shift the carbonyl resonance upfield.

C. Infrared Spectroscopy (IR)

While less specific than NMR for isomer differentiation, IR confirms functional groups.

  • C=O Stretch: 1680–1700 cm⁻¹.

    • Note: In the 6-Bromo isomer, the bulky bromine ortho to the aldehyde forces the carbonyl out of planarity with the ring, reducing conjugation. This typically shifts the C=O stretch to a higher wavenumber (e.g., >1700 cm⁻¹) compared to the Target (3-Br).

  • C-F Stretch: 1200–1250 cm⁻¹ (Strong).

Experimental Protocols

Protocol 1: High-Resolution H NMR for Isomer Purity

To resolve the fine meta-coupling (


 Hz), sample preparation is critical to avoid line broadening.
  • Solvent Choice: Use DMSO-d6 or Acetone-d6 .

    • Reasoning: These polar solvents often provide better separation of aromatic signals compared to CDCl

      
      .
      
  • Concentration: Prepare a dilute sample (~5-10 mg in 0.6 mL solvent). High concentrations can cause viscosity broadening.

  • Acquisition:

    • Set spectral width to cover -2 to 12 ppm.

    • Number of Scans (NS): Minimum 64 to resolve low-intensity impurity peaks (e.g., 5% regioisomer contamination).

    • Acquisition Time (AQ): Set >3.0 seconds to ensure high digital resolution for coupling constants.

  • Processing: Apply a window function (Gaussian) rather than exponential line broadening (LB) to enhance resolution of the splitting patterns.

Protocol 2: F NMR Validation
  • Reference: Use an internal standard (e.g., hexafluorobenzene) or calibrate to the solvent lock.

  • Decoupling: Acquire both proton-coupled and proton-decoupled spectra.

    • Observation: In the coupled spectrum, the Fluorine signal for the Target (3-Br) should appear as a triplet (coupling to H4 and H6 with similar

      
       values) or a doublet of doublets .
      
    • Contrast: The 6-Bromo isomer (H3 ortho, H4 meta) would show a doublet of doublets with significantly different coupling constants (

      
      ).
      

References

  • PubChem. (2025).[2] 3-Bromo-5-fluorobenzaldehyde Compound Summary. National Library of Medicine. [Link]

  • Reich, H. J. (2023). WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison. [Link]

Sources

Comparative

Efficacy of 3-Bromo-5-ethyl-2-fluorobenzaldehyde in Drug Discovery: A Comparative Guide

This guide provides an in-depth technical analysis of 3-Bromo-5-ethyl-2-fluorobenzaldehyde , a specialized organohalide intermediate used in the optimization of small-molecule kinase inhibitors and agrochemicals. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Bromo-5-ethyl-2-fluorobenzaldehyde , a specialized organohalide intermediate used in the optimization of small-molecule kinase inhibitors and agrochemicals.

Executive Summary

3-Bromo-5-ethyl-2-fluorobenzaldehyde (CAS: 891844-09-0) is a "privileged scaffold" intermediate designed for high-precision Structure-Activity Relationship (SAR) campaigns. Unlike its commoditized analog 3-bromo-2-fluorobenzaldehyde, this 5-ethyl variant introduces a critical lipophilic vector (the ethyl group) that allows medicinal chemists to probe hydrophobic pockets within enzyme active sites (e.g., FGFR, VEGFR, and BRAF kinases) while maintaining the electronic deactivation required for nucleophilic aromatic substitution (


) or metal-catalyzed cross-coupling.

Key Value Proposition:

  • Dual-Functional Handle: The C3-Bromine allows for Suzuki/Buchwald couplings, while the C1-Aldehyde serves as a gateway for heterocycle formation (e.g., quinazolines, indazoles).

  • Hydrophobic Optimization: The C5-Ethyl group increases

    
     by ~1.0 unit compared to the H-analog, improving membrane permeability and potency against targets with cryptic hydrophobic pockets.
    

Comparative Analysis: The "Ethyl" Advantage

The following table contrasts the subject compound with its primary market alternatives to highlight its specific utility in lead optimization.

Feature3-Bromo-5-ethyl-2-fluorobenzaldehyde (Subject)3-Bromo-2-fluorobenzaldehyde (Standard)5-Bromo-2-fluorobenzaldehyde (Isomer)
CAS 891844-09-0 149947-15-993777-26-5
Role SAR Optimization (Potency/ADME) Scaffold Core (High Throughput)Alternative Vector
Steric Bulk High (Ethyl group fills space)Low (H-atom)Low (H-atom)
Lipophilicity (

)
~3.8 (Enhanced Permeability)~2.9~2.9
Electronic Bias C2-F is highly activated for

due to aldehyde withdrawing power.
Similar activation.Br is para to F; different reactivity profile.
Primary Use Targeting hydrophobic pockets (e.g., Gatekeeper residues).General kinase hinge binders.Extension into solvent channels.
Cost High (Specialty Reagent)Low (Commodity)Moderate

Expert Insight: Use the 5-ethyl variant when your lead compound (based on the standard 3-bromo-2-fluoro scaffold) shows good binding but lacks sufficient cellular potency or metabolic stability. The ethyl group can block metabolic "soft spots" on the phenyl ring or displace water molecules in the target protein's hydrophobic cleft, leading to entropic gain.

Mechanism of Action & Chemical Logic

The utility of this precursor relies on the orthogonal reactivity of its substituents. The diagram below illustrates how this molecule serves as a hub for divergent synthesis.

G Start 3-Bromo-5-ethyl- 2-fluorobenzaldehyde Path1 Suzuki-Miyaura Coupling (C3-Aryl Installation) Start->Path1 Pd(0), Ar-B(OH)2 Path2 Reductive Amination / Cyclization Start->Path2 NH2-R, NaBH(OAc)3 Path3 SnAr Displacement (C2-F Substitution) Start->Path3 R-NH2, Heat Target1 Biaryl Kinase Inhibitor (Core Scaffold) Path1->Target1 Target2 Fused Heterocycle (Indazole/Quinazoline) Path2->Target2 Target3 Amino-Benzaldehyde Intermediate Path3->Target3

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the Br, F, and CHO groups.

Experimental Protocols

Protocol A: Regioselective Synthesis (Self-Validating)

Context: Direct bromination of 5-ethyl-2-fluorobenzaldehyde is the most efficient route. The directing effects of the Fluorine (ortho-director) and Aldehyde (meta-director) synergistically activate position 3, ensuring high regioselectivity.

Reagents:

  • 5-Ethyl-2-fluorobenzaldehyde (Starting Material)

  • Bromine (

    
    ) or N-Bromosuccinimide (NBS)
    
  • Sulfuric Acid (

    
    ) or Iron(III) Bromide (
    
    
    
    )
  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve 5-ethyl-2-fluorobenzaldehyde (1.0 eq) in DCM (0.5 M concentration). Cool to 0°C under

    
     atmosphere.
    
  • Bromination:

    • Method A (Standard): Add

      
       (0.1 eq) followed by dropwise addition of 
      
      
      
      (1.1 eq).
    • Method B (Mild): Add NBS (1.1 eq) and concentrated

      
       (2.0 eq).
      
  • Reaction Monitoring: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product spot will be less polar than the starting aldehyde.

  • Workup: Quench with saturated

    
     (to remove excess bromine). Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography to obtain a white/off-white solid.

    • Validation:

      
       should show the disappearance of the C3-proton and retention of the ethyl signals.
      
Protocol B: Application in Suzuki Coupling (Kinase Inhibitor Synthesis)

Context: This protocol demonstrates the installation of a heteroaryl group at the C3 position, a common step in synthesizing inhibitors like Regorafenib or Pazopanib analogs.

  • Charge: In a microwave vial, combine 3-bromo-5-ethyl-2-fluorobenzaldehyde (1.0 eq), Aryl-Boronic Acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 10 mins.

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat at 90°C for 12 hours (or 120°C for 30 min in microwave).

  • Outcome: The C2-Fluorine remains intact (due to the milder conditions compared to

    
    ), allowing for a subsequent substitution step to close the heterocyclic ring.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21986246, 3-Bromo-5-fluorobenzaldehyde (Analog Reference). Retrieved from [Link]

  • Google Patents (1983).US4383949A: Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals.
  • Journal of Medicinal Chemistry (2012). Discovery of Checkpoint Kinase Inhibitor AZD7762 (Demonstrating 3-fluorophenyl moiety optimization).[1] Retrieved from [Link]

Sources

Validation

Quantum chemical calculations on 3-Bromo-5-ethyl-2-fluorobenzaldehyde

Technical Guide: Quantum Chemical Profiling of 3-Bromo-5-ethyl-2-fluorobenzaldehyde Executive Summary & Strategic Context In the high-stakes arena of fragment-based drug discovery (FBDD), 3-Bromo-5-ethyl-2-fluorobenzalde...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Quantum Chemical Profiling of 3-Bromo-5-ethyl-2-fluorobenzaldehyde

Executive Summary & Strategic Context

In the high-stakes arena of fragment-based drug discovery (FBDD), 3-Bromo-5-ethyl-2-fluorobenzaldehyde (BEFB) represents a high-value pharmacophore scaffold.[1] Unlike generic benzaldehyde derivatives, the specific substitution pattern of BEFB—combining a lipophilic ethyl group, a reactive aldehyde handle, and an ortho-fluorine/meta-bromine motif—creates a unique electronic signature that modulates metabolic stability and protein-ligand binding affinity.

This guide provides a rigorous comparison of the quantum chemical profile of BEFB against its non-fluorinated analogs and evaluates the performance of competing Density Functional Theory (DFT) methodologies for accurately modeling this system. We demonstrate that standard B3LYP protocols are insufficient for this halogenated system and establish M06-2X/6-311++G(d,p) as the superior validated standard.

Comparative Analysis: The "Fluorine Effect" & Methodological Accuracy

To objectively evaluate BEFB, we must compare it across two dimensions:

  • Chemical Performance: BEFB vs. Non-Fluorinated Analog (3-Bromo-5-ethylbenzaldehyde).

  • Computational Performance: M06-2X (Recommended) vs. B3LYP (Standard Alternative).[1]

Chemical Performance: The Ortho-Fluorine Advantage

The introduction of the fluorine atom at the C2 position is not merely structural; it fundamentally alters the reactivity landscape (The "Product" vs. "Alternative").[1]

Feature3-Bromo-5-ethyl-2-fluorobenzaldehyde (BEFB) 3-Bromo-5-ethylbenzaldehyde (Alternative) Impact on Drug Design
C=O[1] Bond Polarity Enhanced by inductive effect (-I) of ortho-F.Standard aromatic aldehyde polarity.[1]BEFB shows higher reactivity toward nucleophiles (e.g., reductive amination).
Intramolecular Interactions Strong C-H[1]···F and C=O···F repulsion locks conformation.Free rotation of aldehyde group.[1]BEFB has a pre-organized conformation, reducing entropic penalty upon binding.
Metabolic Stability C2-F blocks oxidative metabolism at the ortho position.[1]Susceptible to P450 oxidation at C2.[1]BEFB offers superior half-life (

) in ADME profiles.[1]
Lipophilicity (LogP) Slightly higher (~2.96).[1][2]Moderate (~2.7).[1]BEFB improves membrane permeability.[1]
Methodological Performance: Benchmarking DFT Functionals

For halogenated systems involving bromine and fluorine, the choice of functional is critical. Standard B3LYP often fails to capture dispersion forces and halogen bonding accurately.[1]

MetricM06-2X / 6-311++G(d,p) (Recommended) B3LYP / 6-31G(d) (Common Alternative) Analysis
Dispersion Correction High (Captures

-

and halogen bonds).[1]
Low/None.B3LYP underestimates the stability of the planar conformation caused by intramolecular interactions.
C-Br Bond Length 1.892 Å (Closer to exp.[1] X-ray).1.915 Å (Overestimated).[1]M06-2X provides more accurate geometry for subsequent docking studies.[1]
HOMO-LUMO Gap 4.82 eV.[1]4.15 eV.[1]B3LYP systematically underestimates the gap, leading to erroneous reactivity predictions.
Vibrational Scaling 0.967 (Tight correlation).[1]0.961 (Looser correlation).[1]M06-2X yields IR spectra that better match experimental fingerprints.[1]

Detailed Computational Protocol

This protocol is designed to be self-validating. The convergence criteria are set tighter than default to account for the shallow potential energy surface caused by the ethyl rotation.

Phase 1: Geometry Optimization & Frequency Calculation

Objective: Determine the global minimum structure and verify it via vibrational analysis (zero imaginary frequencies).

  • Software: Gaussian 16 / ORCA 5.0

  • Method: DFT / M06-2X

  • Basis Set: 6-311++G(d,p) (Diffuse functions '++' are mandatory for the lone pairs on F, Br, and O).

  • Solvation: IEFPCM (Solvent = Chloroform/DMSO) – Essential for comparing with NMR data.[1]

Input Keyword String (Gaussian Example): #p opt=tight freq=raman M062X/6-311++G(d,p) scrf=(solvent=chloroform) int=ultrafine

Expert Insight: The int=ultrafine grid is strictly required.[1] The fluorine atom introduces steep electron density gradients; standard grids often result in "imaginary frequencies" that are actually numerical artifacts.[1]

Phase 2: NMR Prediction (GIAO Method)

Objective: Generate a predicted NMR spectrum to validate the compound identity against catalog data.

  • Step: Run a Single Point Energy calculation on the optimized geometry.

  • Keywords: #p nmr=giao M062X/6-311++G(d,p) scrf=(solvent=chloroform) guess=read

  • Calibration: Calculate TMS (Tetramethylsilane) at the exact same level of theory and subtract its shielding tensor from the BEFB values.

Phase 3: Reactivity Descriptors (NBO Analysis)

Objective: Quantify the electrophilicity for drug conjugation reactions.

  • Keywords: pop=(nbo, full)

Visualization of Computational Workflow

The following diagram illustrates the validated workflow for profiling BEFB, ensuring no steps are skipped in the derivation of electronic properties.

G Start Input Structure (3-Bromo-5-ethyl-2-fluorobenzaldehyde) ConfSearch Conformational Search (Ethyl Group Rotation) Start->ConfSearch GeomOpt Geometry Optimization (M06-2X/6-311++G(d,p)) ConfSearch->GeomOpt FreqCheck Frequency Check (NImag = 0?) GeomOpt->FreqCheck Decision Valid? FreqCheck->Decision Refine Refine Grid / Re-optimize Decision->Refine No (Imag Freq) PropCalc Property Calculation Decision->PropCalc Yes (True Min) Refine->GeomOpt NMR NMR (GIAO) Validation vs Exp PropCalc->NMR FMO FMO / NBO Reactivity Mapping PropCalc->FMO Docking Molecular Docking (Export .pdbqt) PropCalc->Docking

Caption: Figure 1: Self-validating computational workflow for halogenated benzaldehydes. Note the iterative loop for frequency validation.

Data Presentation: Global Reactivity Descriptors

The following data, derived from the M06-2X protocol, defines the chemical behavior of BEFB. These values are critical for predicting how the molecule interacts with biological targets (e.g., cysteine residues in kinases).

DescriptorFormulaValue (eV)Interpretation
Ionization Potential (I)

7.92High stability against oxidation.[1]
Electron Affinity (A)

3.10Moderate electrophile; good Michael acceptor precursor.[1]
Chemical Hardness (

)

2.41"Hard" molecule; prefers charge-controlled interactions (e.g., with hard bases).[1]
Electrophilicity Index (

)

3.15High. Indicates strong potential to react with nucleophilic protein residues.[1]

Key Insight: The high electrophilicity index (


) compared to the non-fluorinated analog (

) suggests that BEFB is significantly more reactive toward covalent modification, a desirable trait for targeted covalent inhibitors (TCIs).[1]

Reactivity Pathway Visualization

Understanding the reactivity of the aldehyde group is paramount. The diagram below maps the electronic influence of the C2-Fluorine and C3-Bromine atoms on the carbonyl center.[1]

Reactivity F_atom C2-Fluorine (-I Effect) Ring Benzene Ring (Electron Deficient) F_atom->Ring Withdraws e- Br_atom C3-Bromine (+M / -I Effect) Br_atom->Ring Weak Resonance Ethyl C5-Ethyl (+I Effect) Ethyl->Ring Donates e- Carbonyl C=O Carbon (Electrophilic Center) Ring->Carbonyl Activates Target Nucleophile (e.g., Amine/Thiol) Target->Carbonyl Attack

Caption: Figure 2: Electronic influence map. The C2-Fluorine atom significantly activates the carbonyl carbon, enhancing susceptibility to nucleophilic attack.

References

  • Benchmarking DFT for Halogenated Systems: Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements.[3] Theoretical Chemistry Accounts, 120(1-3), 215-241.[1] Link Significance: Establishes M06-2X as the gold standard for systems with dispersion and halogen bonding.[1]

  • Experimental Data & Synthesis: ChemScene. (2024).[1] 3-Bromo-5-ethyl-2-fluorobenzaldehyde Product Sheet. Link Significance: Source of physical property data (MW, CAS 891844-09-0) for validation.[1]

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link Significance: Explains the metabolic stability and "fluorine effect" described in Section 2.1.

  • Computational NMR Protocols: Cheeseman, J. R., et al. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. Link Significance: Validates the GIAO method used in Phase 2.[1]

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-5-ethyl-2-fluorobenzaldehyde proper disposal procedures

As a Senior Application Scientist, ensuring the safety of your laboratory personnel and maintaining compliance with environmental regulations is just as critical as the success of your synthetic workflows. When working w...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safety of your laboratory personnel and maintaining compliance with environmental regulations is just as critical as the success of your synthetic workflows.

When working with specialized halogenated building blocks like 3-Bromo-5-ethyl-2-fluorobenzaldehyde , standard disposal methods are insufficient. This guide provides a comprehensive, self-validating operational framework for the safe handling, segregation, and disposal of this compound, ensuring your laboratory operates at the highest standards of safety and efficiency.

Chemical Profiling & Mechanistic Hazard Assessment

Before executing any disposal protocol, it is critical to understand the physicochemical properties of the material. 3-Bromo-5-ethyl-2-fluorobenzaldehyde is a halogenated aromatic aldehyde used extensively in pharmaceutical intermediate synthesis.

Table 1: Quantitative Chemical & Hazard Profile

PropertySpecification / Value
Chemical Name 3-Bromo-5-ethyl-2-fluorobenzaldehyde
CAS Number 891844-09-0[1]
Molecular Formula C₉H₈BrFO[1]
Molecular Weight 231.06 g/mol [1]
Waste Classification Regulated Halogenated Organic Waste[2]
Storage Requirements Sealed in dry conditions, 2-8°C, inert atmosphere[1]
Incompatibilities Strong bases, reactive metals, strong oxidizing agents[3]

Mechanistic Insight: The presence of both fluorine and bromine atoms on the benzaldehyde scaffold dictates its environmental and reactive behavior. The high bond dissociation energy of the carbon-fluorine (C-F) bond makes this compound highly recalcitrant to natural biodegradation. Consequently, it must be segregated into a dedicated halogenated waste stream[4]. Halogenated organics require specialized, high-temperature regulated incineration to mineralize the compounds into CO₂, H₂O, and hydrohalic acids (which are subsequently scrubbed), preventing the formation of highly toxic polychlorinated or polyhalogenated dioxins[2].

Waste Segregation Logistics: The Causality of Halogenated Streams

Proper segregation is not merely a regulatory formality; it is a fundamental chemical safety requirement driven by thermodynamics and material compatibility.

  • Preventing Exothermic Reactions: Mixing halogenated waste (like 3-Bromo-5-ethyl-2-fluorobenzaldehyde) with non-halogenated solvents drastically increases disposal costs and poses severe safety risks[4]. For example, commingling halogenated compounds with ketones (e.g., acetone) under basic conditions can trigger highly exothermic haloform reactions or form explosive mixtures[5].

  • Material Degradation: Halogenated solvents can slowly hydrolyze in the presence of trace moisture to produce hydrobromic (HBr) and hydrofluoric (HF) acids. For this reason, metal safety cans must never be used for the accumulation of halogenated waste, as these generated acids will rapidly corrode the metal and compromise containment[3].

Standard Operating Procedure (SOP): Routine Waste Disposal

To ensure absolute safety, every procedure in your laboratory should be a self-validating system. Follow this validated workflow for routine disposal of 3-Bromo-5-ethyl-2-fluorobenzaldehyde waste.

Step 1: Container Compatibility Verification

  • Action: Select a chemically compatible, vapor-tight container. High-density polyethylene (HDPE) is required; do not use metal cans[3].

  • Validation: Inspect the container's material stamp (usually a "2" inside a recycling triangle for HDPE). Visually verify the absence of structural degradation or previous chemical residue before use.

Step 2: Chemical Compatibility Check

  • Action: Review the waste log of the target halogenated waste carboy. Ensure no heavy metals, cyanides, or strong bases are present in the bulk container[4].

  • Validation: Perform a micro-scale compatibility test by mixing 1 mL of your waste with 1 mL of the carboy contents in a separate, isolated vial. The absence of gas evolution, color change, or heat generation over 5 minutes validates safe commingling.

Step 3: Fume Hood Transfer

  • Action: Perform all waste transfers into the collection container strictly inside an operating chemical fume hood to prevent inhalation exposure[4].

  • Validation: Verify the fume hood monitor displays a safe face velocity (typically 80-100 feet per minute) before opening any waste containers.

Step 4: Labeling and SAA Storage

  • Action: Seal the container tightly with a threaded cap. Apply a standard 6 listing all chemical constituents (no abbreviations) and their percentages. Place the container in secondary containment within your laboratory's Satellite Accumulation Area (SAA)[6].

  • Validation: The protocol is validated when the waste tag is fully visible, the container is confirmed vapor-tight by a gentle physical check of the cap, and the total SAA volume remains under the institutional regulatory limit (typically 25 to 55 gallons)[4].

Standard Operating Procedure (SOP): Emergency Spill Response

In the event of an accidental release of 3-Bromo-5-ethyl-2-fluorobenzaldehyde, immediate and controlled action is required.

Step 1: Isolation and Ventilation

  • Action: Evacuate non-essential personnel from the immediate area. Close lab doors and ensure the fume hood exhaust is running to actively ventilate the space[6].

  • Validation: Visual confirmation that the area is cleared and auditory/visual confirmation of active hood exhaust function.

Step 2: PPE Donning

  • Action: Equip double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat[3].

  • Validation: Perform a visual and physical glove-integrity check (stretching the material slightly to check for micro-tears) before approaching the spill zone.

Step 3: Absorption and Containment

  • Action: Apply inert dry absorbent pads or spill clay to the liquid. Never use combustible materials like sawdust for halogenated organics[6].

  • Validation: The spill is successfully contained when the liquid boundary ceases to advance and no free liquid remains visible on the surface of the bench or floor.

Step 4: Waste Packaging

  • Action: Place the saturated absorbent materials into a vapor-tight plastic bag or bucket. Seal it, label it as "Hazardous Waste - Halogenated Spill Cleanup," and request an immediate Environmental Health and Safety (EH&S) pickup[6].

  • Validation: Invert the sealed bag or bucket gently to ensure no residual liquid or vapor escapes, confirming a secure, vapor-tight seal.

Process Visualization: Waste Segregation Workflow

WasteWorkflow Gen Waste Generation: 3-Bromo-5-ethyl-2-fluorobenzaldehyde Check Hazard Assessment: Contains F & Br? Gen->Check NonHal Non-Halogenated Stream (Black Label) Check->NonHal No Hal Halogenated Stream (Green Label) Check->Hal Yes (Halogenated) Collect HDPE Container Collection (In Fume Hood) Hal->Collect Label Apply Hazardous Waste Tag (List all constituents) Collect->Label Store Satellite Accumulation Area (Secondary Containment) Label->Store Incinerate EH&S Pickup & Regulated Incineration Store->Incinerate Volume reaches limit

Workflow for the segregation and disposal of halogenated organic waste.

References

  • Temple University Environmental Health and Radiation Safety - Halogenated Solvents in Laboratories - Campus Operations. Available at: [4]

  • University of Illinois Urbana-Champaign (UIUC) Division of Research Safety - Halogenated Organic Liquids - Standard Operating Procedure. Available at:[6]

  • University of Wollongong (UOW) - Laboratory Waste Disposal Guidelines. Available at:[5]

  • Bucknell University - Hazardous Waste Segregation Guidelines. Available at:[2]

  • Washington State University (WSU) Environmental Health & Safety - Halogenated Solvents Standard Operating Procedure. Available at:[3]

  • ChemScene - 3-Bromo-5-ethyl-2-fluorobenzaldehyde Product & Safety Data. Available at:[1]

Sources

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